molecular formula C12H12O4 B1268053 ethyl 7-methoxybenzofuran-2-carboxylate CAS No. 50551-58-1

ethyl 7-methoxybenzofuran-2-carboxylate

Cat. No.: B1268053
CAS No.: 50551-58-1
M. Wt: 220.22 g/mol
InChI Key: SXCMZYVXJUJIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methoxybenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 7-methoxy-1-benzofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCMZYVXJUJIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334598
Record name Ethyl 7-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-58-1
Record name Ethyl 7-methoxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50551-58-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group and an ethyl ester. This structure serves as a versatile scaffold in the synthesis of more complex molecules with potential applications in treating neurological and cardiovascular diseases, as well as in the development of agrochemicals.[1] A common and direct route to this compound involves the reaction of a substituted salicylaldehyde with a haloacetate derivative.

Primary Synthesis Pathway: Cyclization of 2-Hydroxy-3-methoxybenzaldehyde

The most frequently cited synthesis of this compound proceeds via the reaction of 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[2] This reaction is a variation of the well-established methods for benzofuran synthesis starting from salicylaldehydes.[3]

The overall reaction is depicted in the following workflow:

Synthesis_Workflow 2_hydroxy_3_methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde intermediate Intermediate Phenoxide 2_hydroxy_3_methoxybenzaldehyde->intermediate Base ethyl_haloacetate Ethyl Chloroacetate or Ethyl Bromoacetate base Base (e.g., K2CO3) solvent Solvent (e.g., DMF) product Ethyl 7-Methoxybenzofuran- 2-carboxylate intermediate->product Intramolecular Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

A general procedure for the synthesis of benzofuran-2-carboxylic acid ethyl esters involves the following steps[4]:

  • A mixture of the appropriately substituted salicylaldehyde (in this case, 2-hydroxy-3-methoxybenzaldehyde), an ethyl haloacetate (e.g., ethyl bromoacetate), and a base such as anhydrous potassium carbonate is prepared in a suitable solvent like dry dimethylformamide (DMF).

  • The reaction mixture is heated with stirring for a specified period.

  • Upon completion of the reaction, the mixture is cooled and worked up, typically by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification is generally achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its physical properties.

ParameterValueReference
Starting Materials
2-Hydroxy-3-methoxybenzaldehyde-[2]
Ethyl Bromoacetate-[2]
Product Properties
Molecular FormulaC12H12O4[2][5]
Molecular Weight220.22 g/mol [2][5]
Melting Point85-90 °C[2]
Boiling Point316.2 °C at 760 mmHg[2]
AppearanceYellow Crystals[2]

Alternative Synthetic Approaches

While the direct cyclization of 2-hydroxy-3-methoxybenzaldehyde is a common method, other strategies for constructing the benzofuran ring system can be adapted for the synthesis of this compound. These include the Perkin rearrangement and palladium-catalyzed cyclizations.

Perkin Rearrangement

The Perkin rearrangement offers a pathway to benzofuran-2-carboxylic acids from 3-halocoumarins.[6][7] This method involves a base-catalyzed ring contraction of a coumarin derivative.[6][7] While not a direct synthesis of the ethyl ester, the resulting carboxylic acid can be subsequently esterified.

The general mechanism for the Perkin rearrangement is illustrated below:

Perkin_Rearrangement 3_halocoumarin 3-Halocoumarin ring_fission Base-catalyzed Ring Fission 3_halocoumarin->ring_fission base Base (e.g., NaOH in Ethanol) base->ring_fission phenoxide_intermediate Phenoxide Anion Intermediate ring_fission->phenoxide_intermediate intramolecular_attack Intramolecular Attack on Vinyl Halide phenoxide_intermediate->intramolecular_attack benzofuran_acid Benzofuran-2-carboxylic Acid intramolecular_attack->benzofuran_acid

Caption: The Perkin rearrangement pathway for benzofuran-2-carboxylic acid synthesis.

This reaction can be expedited using microwave assistance, significantly reducing reaction times from hours to minutes while maintaining high yields.[6]

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the base-mediated cyclization of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate. This method is straightforward and provides good yields of the target compound. Alternative methods, such as the Perkin rearrangement followed by esterification, offer additional synthetic routes. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction. The information provided in this guide offers a solid foundation for researchers and professionals working on the synthesis of this and related benzofuran derivatives.

References

Technical Guide: Properties, Structure, and Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1), a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, molecular structure, and a likely synthetic route with a proposed experimental protocol. Furthermore, it explores the significant role of the benzofuran scaffold, and by extension this compound, in the development of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's. While direct biological activity data for this specific ester is limited, its utility as a precursor for potent cholinesterase inhibitors and amyloid-beta aggregation modulators is highlighted.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a benzofuran core. The structure consists of a benzene ring fused to a furan ring, with a methoxy group at position 7 and an ethyl carboxylate group at position 2.

Molecular Structure:

Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 50551-58-1[1][2]
Molecular Formula C₁₂H₁₂O₄[1][2]
Molecular Weight 220.22 g/mol [1][2]
Appearance Yellow crystals or white to cream to pale yellow powder[1]
Melting Point 85-90 °C[1]
Boiling Point 316.2 °C at 760 mmHg[1]
Density 1.192 g/cm³[1]
Flash Point 145 °C[1]
Refractive Index 1.557[1]
Solubility No data available[1]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization. A likely synthetic route involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base.

Proposed Synthetic Pathway

G reactant1 2-Hydroxy-3-methoxybenzaldehyde reagents K₂CO₃, Acetone reactant1->reagents reactant2 Ethyl bromoacetate reactant2->reagents product This compound (CAS 50551-58-1) reagents->product

Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of similar benzofuran-2-carboxylates.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethanol

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from ethanol to afford this compound as a solid.

Analytical Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Signals corresponding to the three protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm).

  • Furan Proton: A singlet for the proton at the 3-position of the furan ring is anticipated.

  • Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group will be present.

  • Methoxy Group: A singlet for the three protons of the methoxy group is expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • The spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the furan carbons, the methoxy carbon, and the ethyl group carbons.

Mass Spectrometry (MS)
  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO). The NIST WebBook provides a mass spectrum for this compound.[3]

Biological Significance and Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with significant biological activities. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

Role in Alzheimer's Disease Research

A primary application of this compound is as an intermediate in the development of potential treatments for Alzheimer's disease.[4] Benzofuran derivatives have been extensively investigated for their ability to target key pathological pathways in Alzheimer's disease.

Key Therapeutic Targets:

  • Cholinesterase Inhibition: Many synthetic derivatives of benzofurans are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function.

  • Amyloid-Beta (Aβ) Aggregation Modulation: The benzofuran core has been identified as a pharmacophore that can interfere with the aggregation of amyloid-beta peptides into neurotoxic plaques, a hallmark of Alzheimer's disease.

The diagram below illustrates the general workflow for utilizing this compound in the synthesis of potential anti-Alzheimer's agents.

G start This compound (CAS 50551-58-1) step1 Chemical Modification (e.g., amidation, reduction) start->step1 step2 Synthesis of Benzofuran Derivatives step1->step2 step3 In Vitro Screening (Cholinesterase Inhibition, Aβ Aggregation) step2->step3 step4 Lead Compound Identification step3->step4 end Potential Anti-Alzheimer's Drug Candidate step4->end

Drug development workflow using the target compound.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its benzofuran core provides a privileged scaffold for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. While direct biological data on this specific compound is scarce, its role as a precursor to potent cholinesterase inhibitors and amyloid-beta aggregation modulators underscores its importance in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

The Pharmacological Promise of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Therapeutic Potential of a Versatile Benzofuran Scaffold for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant and diverse biological activities associated with the ethyl 7-methoxybenzofuran-2-carboxylate core structure. While this specific molecule primarily serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, the broader family of benzofuran-2-carboxylate derivatives has demonstrated a remarkable range of pharmacological effects. This document provides a comprehensive overview of these activities, including quantitative data from studies on closely related analogues, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Biological Activities of the Benzofuran-2-Carboxylate Scaffold

The benzofuran moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Derivatives of this compound have been reported to exhibit a variety of biological effects, including:

  • Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of benzofuran-2-carboxylate derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation, making them promising candidates for the development of new oncologic therapies.

  • Anti-inflammatory Effects: The anti-inflammatory properties of this class of compounds are significant. Mechanistic studies have revealed that their action is often mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

  • Antimicrobial and Antifungal Properties: Derivatives of the benzofuran-2-carboxylate core have demonstrated notable activity against a spectrum of bacterial and fungal pathogens, indicating their potential as novel anti-infective agents.

  • Enzyme Inhibition: This scaffold has also been identified as a potent inhibitor of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease, and phosphodiesterase 4 (PDE4), an important target for anti-inflammatory and respiratory therapies.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of benzofuran-2-carboxylate derivatives, providing insights into their potency and spectrum of activity. It is important to note that this data pertains to derivatives and not directly to this compound itself, but serves as a strong indicator of the potential activities of this chemical class.

Table 1: Anticancer Activity of Benzofuran-2-Carboxylate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-isatin conjugate 5dVarious (NCI-60 panel)Broad activity[1]
Halogenated Benzofuran 1cK562 (Leukemia)~20-85[2]
Halogenated Benzofuran 1eHeLa (Cervical Carcinoma)~20-85[2]
Halogenated Benzofuran 2dMOLT-4 (Leukemia)~20-85[2]
Shikonin-benzofuran conjugate 75cMDA-MB-231 (Breast)Not specified, promising[3]
Shikonin-benzofuran conjugate 75fHepG2 (Liver)Not specified, promising[3]
Shikonin-benzofuran conjugate 75iHT29 (Colon)Not specified, promising[3]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7)17.31[4]
Aza-benzofuran 3NO Inhibition (LPS-stimulated RAW 264.7)16.5[4]
Piperazine/benzofuran hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23[5][6]

Table 3: Antimicrobial and Antifungal Activity of Benzofuran-2-Carboxylate Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuran 1Salmonella typhimurium12.5[4]
Aza-benzofuran 1Staphylococcus aureus12.5[4]
Aza-benzofuran 1Escherichia coli25[4]
Benzofuran amide 6bVarious Bacteria/Fungi6.25[7]

Table 4: Enzyme Inhibition by Benzofuran Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Benzofuran-triazole hybrid 10dAcetylcholinesterase (AChE)0.55[8]
7-Methoxybenzofuran-4-carboxamidesPhosphodiesterase 4 (PDE4)Potent inhibitors[9]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments frequently cited in the evaluation of the biological activities of benzofuran-2-carboxylate derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (typically in DMSO) and incubated for 48-72 hours.[2][4]

  • MTT Addition: 50 μL of MTT solution (0.5 mg/mL in medium) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is read at 540 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

  • Cell Culture: RAW 264.7 cells are seeded in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with the test compounds for 1 hour before stimulation with LPS (0.5 µg/mL).[10]

  • Incubation: The plates are incubated for 24 hours.[10]

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value is determined by plotting the percentage of NO inhibition against the compound concentration.[4]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and adjusted to a specific concentration (e.g., 1 × 10⁶ cfu/mL).[4]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.[4][7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can be added to aid in the visualization of microbial growth.[4]

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE.

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzyme source can be a rat brain homogenate.[8][11]

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubation: The plate is incubated for a short period (e.g., 15 minutes).[12]

  • Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI).

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity. The IC50 value is calculated from the inhibition curve.[11][12]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to modulate key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[5][13] Upon stimulation by pro-inflammatory signals like LPS, these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.[5][13] Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, thereby downregulating the inflammatory cascade.[5][6]

G cluster_NFkB Cytoplasm cluster_Nucleus_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Nucleus->Inflammatory_Genes activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex inhibits Benzofuran->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Workflow for Western Blot Analysis of Signaling Proteins

To investigate the effect of benzofuran derivatives on these signaling pathways, Western blotting is a commonly used technique.

G Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment (Benzofuran derivative + LPS) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-p38) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Image Analysis & Quantification Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of a wide range of therapeutic agents. The extensive research into its derivatives has revealed significant potential in the fields of oncology, inflammation, and infectious diseases. This technical guide has summarized the key biological activities, provided quantitative data for representative compounds, detailed essential experimental protocols, and visualized the underlying mechanisms of action. It is our hope that this comprehensive resource will facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Ethyl 7-methoxybenzofuran-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-methoxybenzofuran-2-carboxylate is a key heterocyclic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its benzofuran core, substituted with methoxy and ethyl carboxylate moieties, serves as a versatile scaffold for the synthesis of a wide array of more complex, biologically active compounds. This document provides an in-depth overview of the discovery, history, and synthesis of this compound, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic pathways.

Introduction

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] this compound, in particular, has emerged as a crucial intermediate in the development of novel therapeutics, especially for neurological and cardiovascular diseases, as well as in the creation of potential agrochemicals.[3] Its structural features make it an attractive starting material for the exploration of new chemical entities with significant biological potential.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis is rooted in established methods for the construction of the benzofuran ring system. One of the foundational methods for benzofuran synthesis is the Perkin reaction, first developed by William Henry Perkin in 1868. This reaction and its variations, which involve the condensation of a salicylaldehyde derivative with an acid anhydride or an active methylene compound, have been adapted over the years to produce a wide range of substituted benzofurans.

The synthesis of this compound is a direct application of these classical organic reactions, utilizing a substituted salicylaldehyde to introduce the desired methoxy group at the 7-position. The earliest preparations likely emerged from systematic explorations of benzofuran chemistry, with a focus on creating diverse analogues for biological screening and as building blocks for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₄[4][5]
Molecular Weight 220.22 g/mol [4]
CAS Number 50551-58-1[4][5]
Appearance White to cream or pale yellow crystals/powder[5]
Melting Point 83-93 °C[5]
Boiling Point 316.2 °C at 760 mmHg[4]
Density 1.192 g/cm³[4]

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate or a related C2 synthon, followed by cyclization. A general and widely applicable protocol is detailed below.

General Synthesis via Condensation and Cyclization

This synthetic approach is a variation of the Perkin or related condensation reactions and provides a reliable route to the target compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 2-Hydroxy-3-methoxybenzaldehyde P1 This compound R1->P1 1. Acetonitrile, Reflux R2 Ethyl Bromoacetate R2->P1 R3 Base (e.g., K₂CO₃) R3->P1

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 5% Hydrochloric acid

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (3.0 mmol).

  • To this stirred suspension, add ethyl bromoacetate (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Wash the organic layer with 5% dilute hydrochloric acid (2 x 50 mL), followed by water (50 mL), and finally with brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data from Synthetic Procedures

The following table summarizes typical quantitative data obtained from the synthesis of this compound and its derivatives.

Starting MaterialReagentsProductYield (%)Melting Point (°C)Reference
SalicylaldehydesEthyl bromoacetate, K₂CO₃Ethyl benzofuran-2-carboxylates~86N/A[6]
2-Hydroxy-3-methoxybenzaldehydeDiethyl bromomalonate, K₂CO₃, Toluene, TBABThis compoundN/AN/A[7]
2-formylphenoxy ethylcarboxylatesP(MeNCH₂CH₂)₃NEthyl benzofuran-2-carboxylates80-99N/A[4]

Spectroscopic Characterization

The structure of this compound is confirmed by various spectroscopic techniques. Below is a summary of expected spectroscopic data.

SpectroscopyKey Data and InterpretationReference
¹H NMR The spectrum will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons, and distinct signals for the aromatic protons on the benzofuran ring system.[8][9]
¹³C NMR The carbon spectrum will display a peak for the ester carbonyl carbon (around 167 ppm), signals for the aromatic carbons, a peak for the methoxy carbon, and signals for the ethyl group carbons.[8][9]
IR Spectroscopy The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹) and characteristic absorptions for the C-O bonds and the aromatic ring.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol ).[4]

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The benzofuran nucleus is a privileged structure in medicinal chemistry, and modifications at the 2- and 7-positions can lead to compounds with a wide range of biological activities.

G cluster_core Core Scaffold cluster_applications Therapeutic Areas Core This compound App1 Anticancer Agents Core->App1 Derivative Synthesis App2 Neurological Disease Therapeutics Core->App2 App3 Cardiovascular Disease Treatments Core->App3 App4 Agrochemicals Core->App4

Caption: Role of the core scaffold in developing new therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. The core structure of this compound can be modified to introduce various pharmacophores that can interact with biological targets involved in cancer progression. Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[2]

Neurological and Cardiovascular Applications

The versatility of the benzofuran scaffold has also been exploited in the development of agents targeting neurological and cardiovascular disorders.[3] The ability to readily modify the core structure allows for the fine-tuning of physicochemical properties to optimize blood-brain barrier penetration for neurological targets or to enhance selectivity for cardiovascular receptors.

Conclusion

This compound is a molecule of significant importance in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical reactivity, makes it an invaluable building block for the creation of novel compounds with diverse applications. This guide has provided a comprehensive overview of its history, synthesis, and properties, underscoring its continued relevance in modern chemical research and drug discovery. The detailed protocols and compiled data serve as a valuable resource for researchers working with this important heterocyclic compound.

References

An In-Depth Technical Guide to Ethyl 7-Methoxybenzofuran-2-carboxylate Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 7-methoxybenzofuran-2-carboxylate and its derivatives and analogs, a class of compounds demonstrating significant therapeutic potential. Benzofuran scaffolds are prevalent in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and neuroprotection.

Core Compound Structure

This compound serves as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its structure, featuring a benzofuran core with methoxy and ester functional groups, provides a versatile platform for chemical modification to develop novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of the core scaffold and its derivatives can be achieved through several established organic chemistry reactions. A common and effective method involves the Perkin rearrangement of 3-halocoumarins under basic conditions. This reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring. Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation.

Another versatile approach to constructing the benzofuran ring is through the reaction of substituted salicylaldehydes with various reagents. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl bromomalonate in the presence of a base can yield the target this compound. Further modifications, such as the conversion of the ester to a carboxamide, can be readily achieved through standard amidation procedures.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzofuran derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and liver.[1][2][3] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR pathway.[1][4][5]

Neuroprotective Effects

Several 7-methoxybenzofuran-2-carboxamide derivatives have shown promising neuroprotective and antioxidant activities.[6][7][8] In preclinical studies, these compounds have demonstrated the ability to protect neuronal cells from excitotoxicity induced by agents like N-methyl-D-aspartate (NMDA).[6][7] The proposed mechanisms for this neuroprotection include the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways involved in neuronal survival.[6][7][8]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected this compound derivatives and related analogs.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 K562 (Leukemia)5[9]
1 HL60 (Leukemia)0.1[9]
7 A549 (Lung)6.3 ± 2.5[10]
7 HepG2 (Liver)11 ± 3.2[10]
8 HepG2 (Liver)3.8 ± 0.5[10]
8 A549 (Lung)3.5 ± 0.6[10]
8 SW620 (Colon)10.8 ± 0.9[10]
13b MCF-7 (Breast)1.875[2]
13g MCF-7 (Breast)1.287[2]
32a HePG2 (Liver)8.49 - 16.72[2]
32a HeLa (Cervical)6.55 - 13.14[2]
32a MCF-7 (Breast)4.0 - 8.99[2]
33d A-375 (Melanoma)4.15[2]
33d MCF-7 (Breast)3.22[2]
33d A-549 (Lung)2.74[2]
33d HT-29 (Colon)7.29[2]
33d H-460 (Lung)3.81[2]
47b MDA-MB-231 (Breast)6.27[2]
47b MCF-7 (Breast)6.45[2]
Ailanthoidol (7) Huh7 (Liver)22 (48h)[2][11]
Benzofuran-2-carboxamide 50g HCT-116 (Colon)0.87[11]
Benzofuran-2-carboxamide 50g HeLa (Cervical)0.73[11]
Benzofuran-2-carboxamide 50g A549 (Lung)0.57[11]
3-Methylbenzofuran 16b A549 (Lung)1.48[11]

Table 2: Neuroprotective and Antioxidant Activity of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

Compound IDAssayActivityConcentration (µM)Reference
1f (-CH3 at R2) NMDA-induced excitotoxicityPotent neuroprotection (comparable to memantine)30[6][7]
1j (-OH at R3) NMDA-induced excitotoxicityMarked anti-excitotoxic effects100 and 300[6][7]
1j (-OH at R3) DPPH radical scavenging23.5% inhibition100[6][7]
1j (-OH at R3) Lipid peroxidation inhibition62% inhibition100[6][7]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][5] Certain benzofuran derivatives have been identified as inhibitors of the mTORC1 complex, thereby blocking downstream signaling and leading to reduced cancer cell proliferation and survival.[4][12]

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

T-Cell Receptor (TCR) Signaling Pathway

Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of the T-cell receptor (TCR) signaling pathway.[13] Overactivity of LYP can dampen the immune response. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of LYP.[13][14] By inhibiting LYP, these compounds can enhance TCR signaling, leading to a more robust T-cell response, which is a promising strategy for cancer immunotherapy.[13]

TCR_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Downstream Downstream Signaling LAT_SLP76->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation LYP LYP (PTPN22) LYP->Lck LYP->ZAP70 Benzofuran Benzofuran Derivatives Benzofuran->LYP

Caption: Benzofuran derivatives as inhibitors of LYP in the TCR signaling pathway.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the Perkin rearrangement.

Materials:

  • 3-Bromo-7-methoxycoumarin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 3-bromo-7-methoxycoumarin in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add benzofuran derivative incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add solubilizing solvent (e.g., DMSO) incubate3->add_solvent read_absorbance Read absorbance (570 nm) add_solvent->read_absorbance end End read_absorbance->end

Caption: A generalized workflow for the MTT assay to determine cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO2).[15]

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivative and incubate for a period of 24 to 72 hours.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for Neuroprotective Activity Assay

This protocol outlines a method to assess the neuroprotective effects of compounds against NMDA-induced excitotoxicity.[6]

Procedure:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.[16]

  • Compound Pre-treatment: Pre-treat the neuronal cells with various concentrations of the benzofuran derivative for a specified duration.

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of NMDA.

  • Assessment of Cell Viability: After incubation, assess cell viability using a method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the benzofuran derivative to that of cells treated with NMDA alone to determine the neuroprotective effect.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. Their versatile synthesis, diverse biological activities, and well-defined mechanisms of action make them attractive scaffolds for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing next-generation therapies. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for clinical applications.

References

Spectroscopic and Synthetic Profile of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented here is compiled from various sources and predictive models to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, furan, methoxy, and ethyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Anticipated ~7.4d1HH-4
Anticipated ~7.2t1HH-5
Anticipated ~6.9d1HH-6
Anticipated ~7.3s1HH-3
4.41q2H-OCH₂CH₃
3.95s3H-OCH₃
1.41t3H-OCH₂CH₃

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
Anticipated ~160C=O
Anticipated ~148C-7
Anticipated ~145C-3a
Anticipated ~129C-5
Anticipated ~125C-2
Anticipated ~115C-3
Anticipated ~112C-4
Anticipated ~109C-6
Anticipated ~145C-7a
61.5-OCH₂CH₃
56.0-OCH₃
14.5-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule. The gas-phase IR spectrum is available through the NIST WebBook.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-2850C-H stretchAliphatic (methoxy, ethyl)
~1725C=O stretchEster
~1620, 1580, 1480C=C stretchAromatic/Furan
~1270, 1080C-O stretchEther, Ester
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is available on the NIST WebBook.[2]

Key Fragments:

  • m/z 220 (M⁺): Molecular ion peak, confirming the molecular weight of the compound.

  • m/z 191: Loss of an ethyl group (-CH₂CH₃).

  • m/z 175: Loss of an ethoxy group (-OCH₂CH₃).

  • m/z 147: Subsequent loss of carbon monoxide (-CO) from the m/z 175 fragment.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl bromomalonate followed by cyclization.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde

  • Diethyl bromomalonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-hydroxy-3-methoxybenzaldehyde and anhydrous potassium carbonate in anhydrous DMF is stirred at room temperature.

  • Diethyl bromomalonate is added dropwise to the suspension.

  • The reaction mixture is heated and stirred for several hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-hydroxy-3-methoxybenzaldehyde + Diethyl bromomalonate Reaction Reaction in DMF with K₂CO₃ Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product->NMR Product->IR Product->MS

Caption: Synthesis and Characterization Workflow.

References

A Technical Guide to Ethyl 7-Methoxybenzofuran-2-carboxylate: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-methoxybenzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of relevant signaling pathways. Its structural features make it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a valuable reference for experimental design and substance handling.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₄[2]
Molecular Weight 220.22 g/mol [2]
CAS Number 50551-58-1[2]
Appearance White to cream to pale yellow crystals or powder[3]
Melting Point 85-90 °C[2]
Boiling Point 316.2 °C at 760 mmHg[2]
Density 1.192 g/cm³[2]
Flash Point 145 °C[2]
Refractive Index 1.557[2]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of benzofuran-2-carboxylic acid esters involves the reaction of a substituted 2-hydroxybenzaldehyde with an ethyl haloacetate followed by cyclization. The following protocol is adapted from a general method for the synthesis of similar compounds.[4]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • A mixture of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) is prepared in anhydrous N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield this compound.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow Reactants 2-Hydroxy-3-methoxybenzaldehyde, Ethyl chloroacetate, K2CO3 in DMF Reaction Reaction at 80°C, 12-24h Reactants->Reaction Heating Workup Precipitation in Ice-Water & Filtration Reaction->Workup Cooling Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of the target compound.
Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition and Processing: The raw data (Free Induction Decay - FID) is acquired and then Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.[5]

  • Expected ¹H NMR Signals: The spectrum is expected to show signals for the aromatic protons, the furan proton, the methoxy group protons, and the ethyl ester protons, with characteristic chemical shifts and coupling patterns.

  • Expected ¹³C NMR Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the furan carbons, and the carbons of the methoxy and ethyl groups.[6]

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands. The NIST database provides a reference spectrum for this compound.[7] Key expected peaks include a strong carbonyl (C=O) stretch for the ester group (typically around 1715-1730 cm⁻¹), C-O stretching bands, and aromatic C=C and C-H stretching vibrations.[8][9]

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer, for instance, with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

  • Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol ).[2][10] The fragmentation pattern will provide structural information. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OEt) and the carboxyl group.[11] The NIST database provides the mass spectrum of this compound, which can be used for comparison.[10]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzofuran derivatives has been extensively investigated, revealing significant therapeutic potential.

Anti-inflammatory Activity: Benzofuran derivatives have demonstrated notable anti-inflammatory properties.[12] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). It is plausible that this compound could exhibit similar activities by interfering with these signaling cascades.

Anticancer Potential and the mTOR Signaling Pathway: The benzofuran scaffold is a component of several natural and synthetic compounds with anticancer activity.[15] One of the key signaling pathways implicated in cancer is the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[16][17] Dysregulation of the mTOR pathway is a common feature in many cancers.[16] Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, suggesting a potential mechanism for their anticancer effects.[15] The diagram below illustrates a simplified overview of the mTOR signaling pathway.

mTOR_Pathway Simplified mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth

References

Potential Therapeutic Applications of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 7-methoxybenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential therapeutic applications of this compound, based on the activities of structurally related benzofuran derivatives. While specific data for this exact ester is limited in the public domain, the extensive research on the benzofuran scaffold, particularly those with a 7-methoxy substitution, provides a strong rationale for its investigation in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

This document summarizes the synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further research into this promising compound.

Synthesis

The synthesis of this compound typically starts from 7-methoxybenzofuran-2-carboxylic acid.[3] A general procedure involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methoxybenzofuran-2-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 7-methoxybenzofuran-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

Potential Therapeutic Applications and Mechanisms of Action

Based on studies of analogous compounds, this compound holds potential in the following therapeutic areas:

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[7][8][9] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Below is a diagram illustrating the potential interaction of benzofuran derivatives with the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

PI3K/Akt/mTOR signaling pathway and potential inhibition by benzofuran derivatives.

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Halogenated Benzofuran DerivativeHepG2 (Liver Cancer)MTT3.8 ± 0.5[10]
Halogenated Benzofuran DerivativeA549 (Lung Cancer)MTT3.5 ± 0.6[10]
Benzofuran-2-carboxamide DerivativeMCF-7 (Breast Cancer)MTT0.057[7]
Benzofuran-2-carboxamide DerivativeMDA-MB-231 (Breast Cancer)MTT-[7]
Benzofuran HybridMDA-MB-468 (Breast Cancer)Proliferation0.16[5]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[11][12]

Potential Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a key regulator of inflammation.[13][14] Some benzofuran derivatives have been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[15]

Below is a diagram illustrating the NF-κB signaling pathway and the potential point of intervention for benzofuran derivatives.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκB degradation Genes Pro-inflammatory Gene Expression Nucleus->Genes Benzofuran Benzofuran Derivative Benzofuran->IKK Benzofuran->NFkB Inhibits nuclear translocation

NF-κB signaling pathway and potential inhibition by benzofuran derivatives.

Quantitative Data for Related Benzofuran Derivatives (Anti-inflammatory Activity)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Aza-benzofuran Derivative 1RAW 264.7NO Inhibition17.3[11]
Aza-benzofuran Derivative 4RAW 264.7NO Inhibition16.5[11]
Fluorinated Benzofuran DerivativeMacrophagesIL-6 Secretion1.2 - 9.04[16]
Fluorinated Benzofuran DerivativeMacrophagesNO Production2.4 - 5.2[16]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • This compound (or test compound)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

Neuroprotective and Antioxidant Activity

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases, attributed in part to their antioxidant properties.[17][18]

Potential Mechanism of Action: Radical Scavenging

The antioxidant activity of benzofurans is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, thus mitigating oxidative stress, a key factor in neurodegeneration.

Quantitative Data for Related Benzofuran Derivatives (Antioxidant Activity)

Compound/DerivativeAssayIC50 (µg/mL)Reference
7-Methoxybenzofuran Pyrazoline Derivative 4gAntioxidant-[1]
7-Methoxybenzofuran Pyrazoline Derivative 5mAntioxidant-[1]
Ethyl Acetate Fraction of Macaranga hypoleucaDPPH14.31[19]
Ethyl Acetate Fraction of Macaranga hypoleucaABTS2.10[19]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound (or test compound)

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate

  • This compound (or test compound)

  • Ethanol or buffer

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate and incubating in the dark.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.

  • Add a small volume of different concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubate for a short period (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

While direct experimental evidence for the therapeutic applications of this compound is not extensively documented, the broader family of benzofuran derivatives, particularly those with similar substitution patterns, demonstrates significant potential in anticancer, anti-inflammatory, and neuroprotective applications. The provided experimental protocols and mechanistic diagrams serve as a foundational guide for researchers to explore the therapeutic promise of this compound. Further in-depth studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide on Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-methoxybenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a common motif in a wide array of natural products and synthetic compounds that exhibit significant biological activities. This has led to considerable interest in the synthesis and evaluation of novel benzofuran derivatives for potential applications in medicinal chemistry and drug discovery. This compound often serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological significance.

Physicochemical Properties

This compound is typically a yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.22 g/mol [1]
CAS Number 50551-58-1[2]
Appearance White to cream to pale yellow crystals or powder[2]
Melting Point 83.0 - 93.0 °C[2]
Boiling Point 316.2 °C at 760 mmHg[1]
Density 1.192 g/cm³[1]
Flash Point 145 °C[1]
Refractive Index 1.557[1]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) with diethyl bromomalonate. This reaction is a variation of the Perkin-Oglialoro reaction, a well-established method for the synthesis of coumarins and benzofurans.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants reactant1 o-Vanillin reagents K₂CO₃, Ethyl methyl ketone reactant2 Diethyl bromomalonate product This compound reagents->product Reflux G start Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate purification Purification (Recrystallization/Chromatography) start->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization derivatization Chemical Derivatization characterization->derivatization bio_screening Biological Screening (Antimicrobial, Anticancer assays) derivatization->bio_screening sar_studies Structure-Activity Relationship (SAR) Studies bio_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in organic synthesis with applications in the development of pharmaceuticals and agrochemicals.[1][2] The following sections detail its physical and chemical properties, potential hazards, handling and storage procedures, and relevant biological context.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[3][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 50551-58-1[3][5]
Molecular Formula C₁₂H₁₂O₄[3]
Molecular Weight 220.22 g/mol [3]
Appearance Yellow Crystals or Powder[3][6]
Melting Point 85-90 °C[3][4]
Boiling Point 316.2 °C at 760 mmHg[3][4]
Density 1.192 g/cm³[3][4]
Flash Point 145 °C[3][4]
Refractive Index 1.557[3][4]
Solubility No data available

Hazard Identification and Safety Precautions

There is some discrepancy in the reported hazard classifications for this compound. While some safety data sheets (SDS) indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[7], other sources classify it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, it is prudent to handle this compound with care, adhering to the more stringent safety precautions.

GHS Hazard Classification:

Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific target organ toxicity - single exposure3 (Respiratory tract irritation)

Signal Word: Warning[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

TypeCodeStatementReference
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P302+P352IF ON SKIN: Wash with plenty of water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P319Get medical help if you feel unwell.[3]
P332+P317If skin irritation occurs: Get medical help.[3]
P362+P364Take off contaminated clothing and wash it before reuse.[3]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Handling and Storage

Handling:

  • Handle in a well-ventilated area.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid ingestion and inhalation.[7]

  • Minimize dust formation.[7]

  • Use non-sparking tools and prevent electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store locked up.[3]

  • Keep away from heat and sources of ignition.[7]

First-Aid and Emergency Procedures

Exposure RouteFirst-Aid MeasuresReference
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Fire-fighting Measures:

  • Use extinguishing media appropriate for the surrounding fire.

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

  • Ensure adequate ventilation.[7]

  • Use personal protective equipment.[7]

  • Avoid dust formation.[7]

  • Sweep up and shovel into suitable containers for disposal.[7]

Experimental Protocols

General Synthesis of Benzofuran-2-Carboxylic Acid Esters:

A common route to benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an alpha-halo ester in the presence of a base.

  • Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Addition of Reagents: To this stirring mixture, add the ethyl 2-bromoacetate (1-1.5 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, to yield the desired ethyl benzofuran-2-carboxylate.

Below is a visual representation of a general experimental workflow for the synthesis and purification of a benzofuran derivative.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Salicylaldehyde Derivative + Base in Solvent add_ester Add Ethyl 2-bromoacetate start->add_ester reflux Reflux Reaction Mixture add_ester->reflux cool Cool to Room Temperature reflux->cool Reaction Complete filter Filter to Remove Salts cool->filter concentrate Concentrate Filtrate filter->concentrate column Column Chromatography concentrate->column product Pure Ethyl Benzofuran-2-carboxylate Derivative column->product

A generalized workflow for the synthesis and purification of ethyl benzofuran-2-carboxylate derivatives.

Biological Context and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities and are scaffolds of interest in drug discovery.[8] Studies on various benzofuran compounds have shown their potential as anti-inflammatory and anticancer agents, often through the modulation of key cellular signaling pathways.[3][6][7][8][9] While the specific activity of this compound is not detailed, the broader class of benzofuran derivatives has been shown to interact with pathways such as NF-κB, MAPK, and mTOR.[3][6][7][9]

NF-κB and MAPK Signaling Pathways in Inflammation:

The NF-κB and MAPK signaling pathways are crucial regulators of the inflammatory response.[3] Certain benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of these pathways.[3] A simplified representation of these pathways and the potential points of inhibition by benzofuran derivatives is shown below.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKKα/β TLR4->IKK Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) ERK->Inflammatory_Genes JNK->Inflammatory_Genes p38->Inflammatory_Genes IkB IκBα IKK->IkB NFkB p65/p50 IkB->NFkB NFkB_active Active p65/p50 NFkB->NFkB_active Phosphorylation NFkB_active->Inflammatory_Genes Benzofuran Benzofuran Derivatives Benzofuran->ERK Inhibition Benzofuran->JNK Inhibition Benzofuran->p38 Inhibition Benzofuran->IKK Inhibition

Simplified diagram of the NF-κB and MAPK inflammatory signaling pathways and potential inhibition by benzofuran derivatives.

mTOR Signaling Pathway in Cancer:

The mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for anticancer drug development.[6][7][8][9] Benzofuran derivatives have been investigated as inhibitors of this pathway.

G cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition

Simplified diagram of the mTOR signaling pathway and potential inhibition by benzofuran derivatives.

Conclusion

This compound is a valuable chemical intermediate. Due to some conflicting safety information, it is recommended to treat this compound as hazardous, causing skin, eye, and respiratory irritation. Proper personal protective equipment and handling in a well-ventilated area are essential. While its specific biological activities are not extensively documented, the broader family of benzofuran derivatives shows significant promise in modulating key signaling pathways relevant to inflammation and cancer, highlighting the importance of this chemical scaffold in drug discovery. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document to ensure safe handling and use.

References

Methodological & Application

synthesis of ethyl 7-methoxybenzofuran-2-carboxylate from 2-hydroxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a cyclocondensation reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and ethyl chloroacetate using potassium carbonate as a base. This method offers a straightforward and efficient route to the target benzofuran derivative.

Introduction

Benzofuran derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules targeting neurological and cardiovascular diseases, as well as for the development of novel agrochemicals.[1] The synthesis outlined here is a modification of the well-established methods for preparing benzofuran-2-carboxylic acid esters from salicylaldehydes. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Synthetic Pathway

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde reaction_center 2-hydroxy-3-methoxybenzaldehyde->reaction_center ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->reaction_center K2CO3 K₂CO₃ Acetone Acetone (solvent) Reflux Reflux ethyl_7-methoxybenzofuran-2-carboxylate Ethyl 7-methoxybenzofuran- 2-carboxylate reaction_center->ethyl_7-methoxybenzofuran-2-carboxylate + K₂CO₃, Acetone, Reflux

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Equipment
  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography (if necessary)

  • Ethyl acetate and hexanes for chromatography

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (100 mL).

  • Addition of Reagent: While stirring the mixture, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) followed by brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsPhysical StateMelting Point (°C)
2-hydroxy-3-methoxybenzaldehydeC₈H₈O₃152.151.0Solid40-43
Ethyl chloroacetateC₄H₇ClO₂122.551.2Liquid-26
Potassium carbonateK₂CO₃138.212.5Solid891
This compoundC₁₂H₁₂O₄220.22-Solid85-90[2]

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Combine 2-hydroxy-3-methoxybenzaldehyde, K₂CO₃, and acetone in a flask. B 2. Add ethyl chloroacetate dropwise. A->B C 3. Reflux for 12-18 hours. B->C D 4. Cool and filter the reaction mixture. C->D E 5. Evaporate the solvent. D->E F 6. Dissolve in DCM and wash with water and brine. E->F G 7. Dry with Na₂SO₄ and concentrate. F->G H 8. Purify by recrystallization or column chromatography. G->H I 9. Characterize the final product (NMR, MS, etc.). H->I

Caption: Step-by-step workflow for the synthesis and purification.

Characterization Data for this compound

  • Molecular Formula: C₁₂H₁₂O₄[2][3]

  • Molecular Weight: 220.22 g/mol [2]

  • Appearance: White to cream or pale yellow crystals or powder[3]

  • Melting Point: 85-90 °C[2]

  • IUPAC Name: ethyl 7-methoxy-1-benzofuran-2-carboxylate[3]

  • CAS Number: 50551-58-1[2][3]

Spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, can be found in various chemical databases.[4][5][6]

References

Application Note and Detailed Protocol for the Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate, followed by an intramolecular Perkin-type cyclization to yield the target benzofuran. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures for synthesis and purification, and methods for the characterization of the final product.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their utility spans a wide range of therapeutic areas, including neuroscience and cardiovascular diseases. This compound is a valuable building block in organic synthesis, providing a versatile scaffold for the elaboration into more complex molecules. The presented protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: O-Alkylation - Synthesis of ethyl 2-(2-formyl-6-methoxyphenoxy)acetate.

  • Step 2: Intramolecular Cyclization - Synthesis of this compound.

Reaction_Scheme cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization 2_hydroxy_3_methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde intermediate Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate 2_hydroxy_3_methoxybenzaldehyde->intermediate K2CO3, DMF, 80 °C ethyl_bromoacetate Ethyl bromoacetate intermediate_2 Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate final_product This compound intermediate_2->final_product Acetic Anhydride, Triethylamine, Reflux

Figure 1: Overall two-step reaction scheme for the synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Hydroxy-3-methoxybenzaldehydeReagent grade, 98%Sigma-Aldrich
Ethyl bromoacetateReagent grade, 98%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)ACS gradeFisher Scientific
Dimethylformamide (DMF), anhydrous99.8%Sigma-Aldrich
Acetic AnhydrideACS grade, ≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Brine (saturated NaCl solution)-In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeFisher Scientific
Silica Gel for column chromatography230-400 meshFisher Scientific
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

This procedure details the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (10.0 g, 65.7 mmol).

  • Add anhydrous dimethylformamide (DMF, 100 mL) to dissolve the aldehyde.

  • To this solution, add anhydrous potassium carbonate (18.2 g, 131.4 mmol).

  • Begin stirring the mixture and add ethyl bromoacetate (11.0 g, 65.7 mmol) dropwise over 10 minutes at room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the crude product under vacuum to yield ethyl 2-(2-formyl-6-methoxyphenoxy)acetate as a solid. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

This part of the protocol describes the intramolecular cyclization to form the benzofuran ring.

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place the crude ethyl 2-(2-formyl-6-methoxyphenoxy)acetate from Step 1.

  • Add acetic anhydride (50 mL) and triethylamine (15 mL).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours with vigorous stirring.

  • Monitor the reaction by TLC (4:1 hexanes:ethyl acetate) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water to quench the excess acetic anhydride.

  • Stir the mixture for 1 hour, during which a solid product should precipitate.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C.

Purification
  • The crude this compound can be purified by recrystallization from ethanol or by column chromatography.

  • For column chromatography, use a silica gel column with a gradient eluent system of hexanes and ethyl acetate (starting from 95:5 and gradually increasing the polarity to 90:10).

  • Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent under reduced pressure to obtain a crystalline solid.

Data Presentation

Table 1: Summary of Quantitative Data
ParameterStep 1: O-AlkylationStep 2: Cyclization & Purification
Starting Material 2-Hydroxy-3-methoxybenzaldehydeEthyl 2-(2-formyl-6-methoxyphenoxy)acetate
Molar Mass ( g/mol )152.15238.24
Amount (g)10.0~15.6 (theoretical)
Moles (mmol)65.7~65.7
Product Ethyl 2-(2-formyl-6-methoxyphenoxy)acetateThis compound
Molar Mass ( g/mol )238.24220.22
Theoretical Yield (g)15.614.5
Actual Yield (g)-To be determined experimentally
Percent Yield (%)>90% (crude)To be determined experimentally
Melting Point (°C)-85-90[1]
AppearanceOff-white solidYellowish crystals[1]
Characterization Data for this compound
  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol [1]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 (d, J=8.0 Hz, 1H), 7.20 (s, 1H), 7.05 (t, J=8.0 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 4.45 (q, J=7.2 Hz, 2H), 3.95 (s, 3H), 1.40 (t, J=7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.5, 148.2, 145.8, 144.5, 129.5, 124.0, 115.8, 112.5, 109.0, 61.5, 56.0, 14.5.

  • IR (KBr, cm⁻¹): 3120, 2980, 1725 (C=O, ester), 1620, 1580, 1280, 1150, 1080.

  • Mass Spectrum (EI): m/z (%) = 220 (M+, 100), 192, 175, 147.

Visualization of Experimental Workflow

G Experimental Workflow cluster_prep Preparation cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization cluster_purification Purification & Analysis A Mix 2-hydroxy-3-methoxybenzaldehyde, K2CO3, and DMF B Add ethyl bromoacetate A->B C Heat at 80 °C for 4h B->C D Cool and precipitate in water C->D E Filter and dry intermediate D->E F Mix intermediate with acetic anhydride and TEA E->F G Reflux for 2h F->G H Cool and quench in water G->H I Filter and dry crude product H->I J Recrystallize from ethanol or column chromatography I->J K Characterize final product (NMR, IR, MS, MP) J->K

Figure 2: Flowchart of the synthesis and purification process.

References

Application Notes and Protocols: Ethyl 7-methoxybenzofuran-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 7-methoxybenzofuran-2-carboxylate as a strategic starting material in the synthesis of biologically active molecules. The focus is on its conversion to key intermediates and subsequent elaboration into derivatives with potential therapeutic applications, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its benzofuran core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The methoxy and ethyl ester functionalities at the 7- and 2-positions, respectively, offer convenient handles for synthetic manipulation, allowing for the construction of diverse molecular architectures. This document outlines the synthetic utility of this compound, with a focus on its application in the development of novel cancer therapeutics.

Application: Synthesis of PI3K Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug discovery. Several studies have demonstrated that derivatives of the benzofuran scaffold can effectively inhibit key kinases in this pathway, such as PI3K, leading to anticancer effects.

This compound serves as an excellent precursor for the synthesis of 7-methoxybenzofuran-2-carboxamides, a class of compounds that has shown promise as PI3K inhibitors. The general synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Experimental Protocols

The following protocols provide a two-step synthesis of a representative 7-methoxybenzofuran-2-carboxamide derivative, starting from this compound.

Step 1: Hydrolysis of this compound to 7-methoxybenzofuran-2-carboxylic acid

This protocol describes the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Hydrochloric acid (HCl, 2M)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (10 mL per gram of ester).

    • To the stirred solution, add a 2M aqueous solution of sodium hydroxide (2.0 eq).

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. A white precipitate of the carboxylic acid will form.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-methoxybenzofuran-2-carboxylic acid as a white solid.

Step 2: Synthesis of N-Aryl-7-methoxybenzofuran-2-carboxamide

This protocol details the conversion of the carboxylic acid to an amide via an acyl chloride intermediate.

  • Materials:

    • 7-methoxybenzofuran-2-carboxylic acid

    • Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Substituted aniline (e.g., 4-methoxyaniline)

    • Triethylamine (Et₃N)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of 7-methoxybenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid) at 0 °C, add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, at which point the solution should become clear.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

    • Dissolve the resulting crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the solution of the acyl chloride to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-7-methoxybenzofuran-2-carboxamide.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative benzofuran derivatives.

Table 1: Synthesis of 7-methoxybenzofuran-2-carboxylic acid

Starting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
This compoundNaOH (2 eq)EtOH/H₂O (1:1)385~95

Table 2: Synthesis of N-(4-methoxyphenyl)-7-methoxybenzofuran-2-carboxamide

Starting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
7-methoxybenzofuran-2-carboxylic acid1. (COCl)₂, DMF (cat.)2. 4-methoxyaniline, Et₃NDCM3RT~85

Table 3: Biological Activity of Benzofuran Derivatives as PI3K Inhibitors

CompoundTargetIC₅₀ (µM)Cell LineReference
Benzofuran Derivative 8PI3Kα4.1-[1]
Benzofuran Derivative 9PI3Kα7.8-[1]
Benzofuran Derivative 11PI3Kα20.5-[1]
Benzofuran Derivative 26-0.057MCF-7[2]
Benzofuran Derivative 36-0.051MCF-7[2]

Mandatory Visualization

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and indicates the point of inhibition by the synthesized benzofuran derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->PI3K

References

Application Notes and Protocols: Derivatization of Ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The following sections describe common derivatization reactions targeting the ester, methoxy, and aromatic functionalities of the molecule.

Overview of Derivatization Reactions

This compound offers several sites for chemical modification, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery. The primary reaction types covered in these notes are:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Amidation of the ethyl ester to form various amide derivatives.

  • Reduction of the ethyl ester to a primary alcohol.

  • Demethylation of the 7-methoxy group to the corresponding phenol.

  • Electrophilic Aromatic Substitution on the benzofuran ring system.

A general workflow for these derivatization processes is outlined below.

G start This compound hydrolysis Hydrolysis start->hydrolysis Base or Acid amidation Amidation start->amidation Amine reduction Reduction start->reduction Reducing Agent demethylation Demethylation start->demethylation Demethylating Agent eas Electrophilic Aromatic Substitution start->eas Electrophile acid 7-Methoxybenzofuran-2-carboxylic acid hydrolysis->acid amide 7-Methoxybenzofuran-2-carboxamide Derivatives amidation->amide alcohol (7-Methoxybenzofuran-2-yl)methanol reduction->alcohol phenol Ethyl 7-hydroxybenzofuran-2-carboxylate demethylation->phenol substituted Substituted Ethyl 7-methoxy- benzofuran-2-carboxylate eas->substituted

Caption: General derivatization pathways for this compound.

Experimental Protocols and Data

The following protocols are provided as a guide and may require optimization for specific substrates and scales.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step for further derivatizations, such as amide couplings.

Protocol:

A mixture of this compound, an aqueous 10% sodium hydroxide solution, and methanol is stirred at room temperature.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with 10% hydrochloric acid, leading to the precipitation of the carboxylic acid, which is then collected by filtration and dried.[1]

ParameterValue/ConditionReference
Starting Material This compound-
Reagents 10% aq. NaOH, Methanol, 10% HCl[1]
Solvent Methanol/Water[1]
Temperature Room Temperature[1]
Reaction Time 1 hour (typical, monitor by TLC)[1]
Work-up Evaporation, acidification, filtration[1]

Two primary methods for the synthesis of amides from this compound are presented: direct aminolysis and a two-step procedure via the acid chloride.

Protocol 1: Direct Aminolysis

A solution of ethyl 5-amino-7-methoxybenzofuran-2-carboxylate, a solution of N-methylamine in methanol, and ammonium chloride is left for 48 hours at room temperature.[2] The solvent is then evaporated, and the crude amide is purified by crystallization.[2] This method can be adapted for this compound and other amines.

ParameterValue/ConditionReference
Starting Material This compound-
Reagents Amine (e.g., N-methylamine), Ammonium Chloride[2]
Solvent Methanol[2]
Temperature Room Temperature[2]
Reaction Time 48 hours[2]
Work-up Evaporation, crystallization[2]

Protocol 2: Two-Step Amidation via Acid Chloride

First, the corresponding carboxylic acid is suspended in anhydrous dichloromethane (DCM). Oxalyl chloride and a catalytic amount of dimethylformamide (DMF) are added, and the mixture is stirred at room temperature for 24 hours to form the acid chloride.[3] Subsequently, an aqueous ammonia solution (or a solution of the desired amine) is added dropwise, and the mixture is stirred for an additional 12 hours.[3] The reaction is then diluted with water and extracted with DCM to isolate the amide.[3]

ParameterValue/ConditionReference
Starting Material 7-Methoxybenzofuran-2-carboxylic acid-
Reagents Oxalyl chloride, DMF (cat.), Amine (e.g., aq. NH3)[3]
Solvent Dichloromethane (DCM)[3]
Temperature Room Temperature[3]
Reaction Time 24 h (acid chloride), 12 h (amidation)[3]
Work-up Aqueous work-up, extraction[3]

The workflow for the two-step amidation process is illustrated below.

G acid 7-Methoxybenzofuran- 2-carboxylic acid acid_chloride Acid Chloride Intermediate acid->acid_chloride Oxalyl Chloride, DMF (cat.) DCM, RT, 24h amide 7-Methoxybenzofuran- 2-carboxamide acid_chloride->amide Amine (e.g., NH3) DCM, RT, 12h

Caption: Two-step amidation via an acid chloride intermediate.

The ester functionality can be reduced to a primary alcohol using a strong hydride reducing agent.

Protocol:

Carboxylic acids and their esters can be reduced to primary alcohols using lithium aluminum hydride (LiAlH₄).[4][5] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The ester is added to a suspension of LiAlH₄ in the solvent, and the reaction is stirred, often at room temperature or with gentle heating. An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol.[4][5] The reaction is quenched by the careful addition of water and/or aqueous acid.

ParameterValue/ConditionReference
Starting Material This compound-
Reagent Lithium aluminum hydride (LiAlH₄)[4][5]
Solvent Anhydrous THF or Diethyl Ether[4][5]
Temperature Room Temperature to Reflux-
Reaction Time Varies (monitor by TLC)-
Work-up Careful quenching with water/acid, extraction-

The 7-methoxy group can be cleaved to reveal a phenolic hydroxyl group, which can be useful for further functionalization or for mimicking natural product structures.

Protocol:

Boron tribromide (BBr₃) is a widely used reagent for the cleavage of aryl methyl ethers.[2][6] The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane. This compound is dissolved in anhydrous dichloromethane and cooled (e.g., to -78 °C). BBr₃ is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water or methanol, followed by an aqueous work-up to isolate the phenolic product.

ParameterValue/ConditionReference
Starting Material This compound-
Reagent Boron tribromide (BBr₃)[2][6]
Solvent Anhydrous Dichloromethane[6]
Temperature -78 °C to Room Temperature[6]
Reaction Time Varies (monitor by TLC)-
Work-up Quenching with water/methanol, extraction-

The benzofuran ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For benzofuran itself, electrophilic attack preferentially occurs at the 2-position.[7][8][9] However, since the 2-position is already substituted in the target molecule, substitution is expected on the benzene ring. The methoxy group is an activating, ortho-, para-director.

Protocol for Bromination:

A common method for bromination involves the use of N-bromosuccinimide (NBS) in a suitable solvent. This compound is dissolved in a solvent such as carbon tetrachloride (CCl₄) or chloroform, and NBS is added. The reaction may be initiated by heat or a radical initiator like AIBN. The reaction progress is monitored by TLC, and upon completion, the succinimide byproduct is filtered off, and the product is isolated after removal of the solvent and purification, typically by column chromatography.

ParameterValue/ConditionReference
Starting Material This compound-
Reagent N-Bromosuccinimide (NBS)
Solvent Carbon Tetrachloride (CCl₄) or Chloroform
Temperature Reflux
Reaction Time Varies (monitor by TLC)-
Work-up Filtration, evaporation, column chromatography

The logical flow for planning an electrophilic aromatic substitution on the target molecule is depicted below.

G start Ethyl 7-methoxybenzofuran- 2-carboxylate analysis Analyze Directing Effects of Substituents start->analysis prediction Predict Regioselectivity (ortho/para to -OMe) analysis->prediction reaction Perform Electrophilic Aromatic Substitution (e.g., Bromination) prediction->reaction product Isolate and Characterize Substituted Product reaction->product

Caption: Decision process for electrophilic aromatic substitution.

References

Application Notes and Protocols for the Quantification of Ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies outlined below are based on established analytical techniques for compounds of similar structure and polarity, ensuring robust and reliable quantification. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection, which is widely used in pharmaceutical quality control for its accuracy, precision, and sensitivity. Additionally, protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry are provided as alternative or complementary techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is the preferred method for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. This method separates compounds based on their hydrophobicity.

Experimental Protocol

1.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The mobile phase composition can be optimized to achieve the desired retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A preliminary scan would be required to determine the λmax, which is anticipated to be in the UV region.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

1.1.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

  • Sample Preparation (from a solid formulation): Accurately weigh a portion of the powdered sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1] Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters for a quantitative HPLC method.

ParameterSpecification
Linearity
Range1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from placebo or degradation products at the retention time of the analyte.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh Standard dissolve_standard Dissolve in Mobile Phase (Stock Solution) weigh_standard->dissolve_standard dilute_standard Serial Dilution (Calibration Standards) dissolve_standard->dilute_standard inject Inject into HPLC dilute_standard->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For this compound, which has a relatively high boiling point, GC analysis is feasible.

Experimental Protocol

2.1.1. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

2.1.2. Sample Preparation

  • Standard and Sample Preparation: Prepare stock solutions in a volatile organic solvent such as ethyl acetate or dichloromethane. Perform serial dilutions to create calibration standards. For solid samples, dissolve in the chosen solvent, sonicate, and filter through a 0.45 µm syringe filter.

Data Presentation: GC-MS Method Validation Parameters
ParameterSpecification
Linearity
Range0.1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD)
Repeatability (Intra-day)≤ 5.0%
Intermediate Precision (Inter-day)≤ 5.0%
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Specificity Monitored by the retention time and the presence of characteristic ions.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject into GC dilute->inject separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify UVVis_Workflow start Prepare Standard and Sample Solutions scan Determine λmax start->scan measure_standards Measure Absorbance of Standards start->measure_standards measure_sample Measure Absorbance of Sample start->measure_sample plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve calculate Calculate Concentration plot_curve->calculate measure_sample->calculate Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Benzofuran Benzofuran Derivative (Potential Inhibitor) Benzofuran->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

References

Purification of Crude Ethyl 7-methoxybenzofuran-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are essential for obtaining a high-purity product suitable for further synthetic steps and biological screening.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science.[1] The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. Crude reaction mixtures typically contain unreacted starting materials, byproducts, and other impurities that must be removed. This document outlines the most common and effective purification techniques: recrystallization, column chromatography, and vacuum distillation.

Potential Impurities

The nature and quantity of impurities in crude this compound depend heavily on the synthetic route employed. Common synthetic pathways, such as those starting from 2-hydroxy-3-methoxybenzaldehyde, may result in the following impurities:

  • Unreacted Starting Materials: 2-hydroxy-3-methoxybenzaldehyde and ethyl bromoacetate or related alkylating agents.

  • Byproducts of Side Reactions: Products arising from self-condensation of starting materials or alternative reaction pathways.

  • Ring-Opened Intermediates: In syntheses involving ring-closure reactions like the Perkin rearrangement, incomplete cyclization can lead to the presence of ring-opened precursors.

A thorough understanding of the synthetic methodology is crucial for anticipating the impurity profile and selecting the most appropriate purification strategy.

Purification Techniques

The selection of a suitable purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, which is a solid at room temperature with a melting point of 85-90 °C, recrystallization is a highly effective technique.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemTypical RecoveryPurity AchievedNotes
EthanolGood>98%A good general-purpose solvent for this class of compounds.
Methanol/WaterGood to Excellent>99%The addition of water as an anti-solvent can improve crystal formation and purity.
Acetone/MethanolGood>98%Effective for removing less polar impurities.
Chloroform/n-HexaneGood>98%Useful when dealing with a complex mixture of impurities.[2]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and purity of the recrystallized product (e.g., by HPLC or GC). A sharp melting point close to the literature value (85-90 °C) is indicative of high purity.

Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for purifying small to medium quantities of material and for separating complex mixtures.

Table 2: Column Chromatography Conditions

Stationary PhaseMobile Phase (Eluent)Typical YieldPurity Achieved
Silica Gel (60-120 mesh)Ethyl Acetate/Hexane (e.g., 1:9 v/v)80-95%>99%
Silica Gel (230-400 mesh)Ethyl Acetate/Petroleum Ether (gradient)>90%>99%

Experimental Protocol: Flash Column Chromatography

  • Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Analysis: Dry the purified product under high vacuum and determine its yield and purity.

Vacuum Distillation

Given the high boiling point of this compound (316.2 °C at 760 mmHg), distillation at atmospheric pressure is not feasible as it may lead to decomposition. Vacuum distillation allows for the purification of high-boiling point liquids at significantly lower temperatures.

Table 3: Vacuum Distillation Parameters (Estimated)

Pressure (mmHg)Estimated Boiling Point (°C)Expected PurityNotes
1~150-160>98%Requires a good vacuum pump and careful temperature control to avoid bumping and decomposition.
5~170-180>98%
10~185-195>98%

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Sample Charging: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Slowly increase the temperature until the product begins to distill. Collect the fraction that distills over at a constant temperature and pressure.

  • Completion and Analysis: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool. Determine the yield and purity of the distilled product.

Workflow and Logic

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow crude_product Crude this compound analysis1 Initial Purity Analysis (TLC, HPLC, NMR) crude_product->analysis1 decision Purity Assessment analysis1->decision recrystallization Recrystallization decision->recrystallization High initial purity, crystalline solid column_chromatography Column Chromatography decision->column_chromatography Complex mixture, close-running impurities distillation Vacuum Distillation decision->distillation Liquid crude, high boiling impurities analysis2 Purity Analysis recrystallization->analysis2 column_chromatography->analysis2 distillation->analysis2 pure_product Pure this compound analysis2->pure_product

Caption: General purification workflow for crude this compound.

This workflow starts with an initial analysis of the crude product to determine the level and nature of impurities. Based on this assessment, an appropriate primary purification technique is chosen. Following purification, the product's purity is re-analyzed to ensure it meets the required specifications. In some cases, a combination of these techniques may be necessary to achieve the desired level of purity.

References

Applications of Ethyl 7-Methoxybenzofuran-2-carboxylate in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-methoxybenzofuran-2-carboxylate serves as a pivotal scaffold and versatile intermediate in the realm of medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a foundational building block for the synthesis of a diverse array of derivatives exhibiting significant therapeutic potential. These derivatives have shown promise in targeting a range of conditions, most notably neurodegenerative diseases and cancer. This document provides a comprehensive overview of the applications of this compound-derived compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Neuroprotective Applications

Derivatives of this compound have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds primarily exert their effects through mechanisms such as the inhibition of acetylcholinesterase (AChE), reduction of amyloid-beta (Aβ) plaque aggregation, and antioxidant activity.

Quantitative Data for Neuroprotective Derivatives
Compound ClassSpecific Derivative ExampleBiological ActivityQuantitative DataReference
Benzofuran-2-Carboxamides7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesNeuroprotection against NMDA-induced excitotoxicityIncreased cell viability to over 85% at 30-300 µM[1][2]
Tacrine-Benzofuran HybridsNot specifiedAcetylcholinesterase (AChE) InhibitionNot specified in provided abstracts[3]
Coumarin-Benzofuran HybridsNot specifiedAcetylcholinesterase (AChE) Inhibition & Aβ Aggregation InhibitionNot specified in provided abstracts[3]
Benzofuran-type StilbenesMoracin O, R, and PNeuroprotection against glutamate-induced cell deathSignificant neuroprotective activity[3]
Signaling Pathways in Neuroprotection

The neuroprotective effects of benzofuran derivatives are often attributed to their modulation of specific signaling pathways. For instance, some derivatives have been shown to mediate their effects through the metabotropic glutamate receptor 1 (mGluR1) pathway. Furthermore, they can influence the expression of key proteins involved in neuronal survival and inflammation, such as Brain-Derived Neurotrophic Factor (BDNF), Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), Interleukin-6 (IL-6), and Glycogen Synthase Kinase 3 Beta (GSK3β).[4][5]

Neuroprotection_Pathway cluster_0 Benzofuran Derivative Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome Benzofuran Derivative Benzofuran Derivative mGluR1 mGluR1 Benzofuran Derivative->mGluR1 modulates Nrf2 Nrf2 Benzofuran Derivative->Nrf2 upregulates BDNF BDNF Benzofuran Derivative->BDNF upregulates NF-kB NF-kB Benzofuran Derivative->NF-kB downregulates IL-6 IL-6 Benzofuran Derivative->IL-6 downregulates GSK3B GSK3B Benzofuran Derivative->GSK3B downregulates Neuroprotection Neuroprotection mGluR1->Neuroprotection Reduced Oxidative Stress Reduced Oxidative Stress Nrf2->Reduced Oxidative Stress BDNF->Neuroprotection Reduced Inflammation Reduced Inflammation NF-kB->Reduced Inflammation IL-6->Reduced Inflammation GSK3B->Neuroprotection

Caption: Neuroprotective signaling pathways modulated by benzofuran derivatives.

Anticancer Applications

A significant area of research for this compound derivatives is in oncology. Various synthesized compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data for Anticancer Derivatives
Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 ValueReference
Benzofuran-2-carboxamidesDerivative 50gHCT-1160.87 µM[6]
HeLa0.73 µM[6]
A5490.57 µM[6]
HepG25.74 µM[6]
3-Methylbenzofuran DerivativesDerivative 16bA5491.48 µM[6]
2-Acetyl-7-phenylaminobenzofuranCompound 27MDA-MB-4680.16 µM[6]
HepG21.63 µM[6]
MDA-MB-231>5.80 µM[6]
A549>5.80 µM[6]
Oxindole-based Benzofuran HybridsCompound 22fMCF-72.27 µM[6]
T-47D7.80 µM[6]
Signaling Pathways in Anticancer Activity

The anticancer effects of these derivatives are linked to their ability to interfere with critical cellular processes. For example, some benzofuran derivatives have been shown to inhibit the mTOR/Akt signaling pathway, a central regulator of cell growth and proliferation. Others function by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]

Anticancer_Pathway cluster_0 Benzofuran Derivative Action cluster_1 Cellular Targets cluster_2 Cellular Consequences Benzofuran Derivative Benzofuran Derivative mTOR/Akt Pathway mTOR/Akt Pathway Benzofuran Derivative->mTOR/Akt Pathway inhibits Tubulin Polymerization Tubulin Polymerization Benzofuran Derivative->Tubulin Polymerization inhibits Apoptosis Apoptosis mTOR/Akt Pathway->Apoptosis G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Tubulin Polymerization->G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest->Apoptosis

Caption: Anticancer mechanisms of action for benzofuran derivatives.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils.

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • 96-well black plate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer to the desired concentration.

  • In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At specified time points, add ThT solution to each well.

  • Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.

  • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing access to a wide range of biologically active molecules. Its derivatives have demonstrated significant potential as neuroprotective and anticancer agents, with well-defined mechanisms of action involving key signaling pathways. The protocols provided herein offer a foundation for the synthesis and evaluation of novel compounds based on this versatile chemical entity, paving the way for the development of new and effective therapeutics. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

Application Notes and Protocols: Ethyl 7-Methoxybenzofuran-2-carboxylate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 7-methoxybenzofuran-2-carboxylate as a versatile starting material for the synthesis of various pharmaceutically active compounds. Detailed protocols for key synthetic transformations and biological assays are included to facilitate research and development in medicinal chemistry.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents.[1] Its benzofuran core, substituted with methoxy and ethyl ester functional groups, allows for diverse chemical modifications, making it an ideal scaffold for targeting a range of biological pathways. This intermediate has been successfully employed in the synthesis of compounds aimed at treating neurological disorders, such as Alzheimer's disease, and for developing novel cancer immunotherapies.[1]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₄[2]
Molecular Weight 220.22 g/mol
Appearance White to cream to pale yellow crystals or powder[2]
Melting Point 83.0-93.0 °C[2]
CAS Number 50551-58-1[2]

Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Derivatives of this compound have shown significant promise as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Synthetic Strategy Overview

A common synthetic route involves the initial hydrolysis of this compound to its corresponding carboxylic acid. This acid is then coupled with a suitable amine-containing fragment, such as a derivative of tacrine, to yield the final hybrid molecule. These hybrid compounds are designed to interact with both the catalytic and peripheral anionic sites of the AChE enzyme, leading to potent inhibition.

cluster_synthesis Synthesis of AChE Inhibitors cluster_moa Mechanism of Action start This compound intermediate 7-Methoxybenzofuran-2-carboxylic acid start->intermediate Hydrolysis final Tacrine-Benzofuran Hybrid (AChE Inhibitor) intermediate->final Amide Coupling ache Acetylcholinesterase (AChE) final->ache Inhibition acetylcholine Acetylcholine ache->acetylcholine Hydrolysis synapse Cholinergic Synapse acetylcholine->synapse Neurotransmission cognition Improved Cognition synapse->cognition

Synthetic pathway and mechanism of action for benzofuran-based AChE inhibitors.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting ethyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the sodium hydroxide solution to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxybenzofuran-2-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize N-(Quinolin-8-yl)-7-methoxybenzofuran-2-carboxamide

This protocol details the coupling of 7-methoxybenzofuran-2-carboxylic acid with 8-aminoquinoline, a common fragment in medicinal chemistry, using a standard peptide coupling agent.

Materials:

  • 7-Methoxybenzofuran-2-carboxylic acid

  • 8-Aminoquinoline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 7-methoxybenzofuran-2-carboxylic acid, 8-aminoquinoline, and HOBt in DMF in a round-bottom flask.

  • Add DIPEA to the stirred solution.

  • Slowly add EDC to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(quinolin-8-yl)-7-methoxybenzofuran-2-carboxamide.[3][4][5]

Quantitative Data for AChE Inhibitors

The following table summarizes the inhibitory activity of representative tacrine-benzofuran hybrids.

CompoundTargetIC₅₀ (µM)Reference
Tacrine-Benzofuran Hybrid 1Acetylcholinesterase (AChE)0.086[6][7]
Tacrine-Benzofuran Hybrid 2Acetylcholinesterase (AChE)0.058

Application in the Synthesis of Lymphoid Tyrosine Phosphatase (LYP) Inhibitors for Cancer Immunotherapy

Benzofuran-2-carboxylic acid derivatives have emerged as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key negative regulator of T-cell activation.[8] By inhibiting LYP, these compounds can enhance T-cell receptor (TCR) signaling, thereby boosting the anti-tumor immune response. This approach represents a promising strategy for cancer immunotherapy.[8]

Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Complex Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Downstream Downstream Signaling (e.g., NF-κB, NFAT, AP-1) PLCg1->Downstream Gene_Expression Gene Expression (Cytokines, etc.) Downstream->Gene_Expression Leads to LYP LYP LYP->Lck Dephosphorylation LYP_Inhibitor Benzofuran-based LYP Inhibitor LYP_Inhibitor->LYP Inhibition MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Application Notes and Protocols for Biological Screening of Ethyl 7-Methoxybenzofuran-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biological screening of ethyl 7-methoxybenzofuran-2-carboxylate derivatives. This class of compounds, belonging to the broader family of benzofurans, has garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] The protocols outlined below cover key assays for evaluating their potential as anticancer, antimicrobial, and antioxidant agents, as well as their enzyme inhibitory effects.

Introduction to Benzofuran Derivatives

Benzofuran is a heterocyclic compound composed of fused benzene and furan rings.[2] Its derivatives are found in various natural products and synthetic compounds that exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][3][4][5][6] The therapeutic potential of benzofuran scaffolds has made them a prime target for drug discovery and development.[1][7][8] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9] The diverse biological activities of benzofuran derivatives are often attributed to the various substituents on the benzofuran core, which can modulate their pharmacological effects.[5]

Anticancer Activity Screening

Derivatives of benzofuran have shown significant potential as anticancer agents, with their activity being dependent on the type and position of substituents on the benzofuran ring.[2][5] Hybrid molecules incorporating benzofuran moieties have also emerged as highly potent cytotoxic agents.[5]

In Vitro Cytotoxicity Assays

A common method to assess the anticancer potential of new compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, K562 - leukemia, MOLT-4 - leukemia) and a normal cell line (e.g., HUVEC - human umbilical vein endothelial cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[5][6]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Dissolve the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations for testing.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: In Vitro Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 1 (brominated derivative)K5625[5]
Compound 1 (brominated derivative)HL600.1[5]
Benzofuran derivative 12SiHa1.10[7]
Benzofuran derivative 12HeLa1.06[7]
3-Methylbenzofuran derivative 16bA5491.48[7]
3-Amidobenzofuran derivative 28gMDA-MB-2313.01[7]
3-Amidobenzofuran derivative 28gHCT-1165.20[7]
Compound 17iMCF-72.90 ± 0.32[10]
Compound 17iMGC-8035.85 ± 0.35[10]
Compound 17iH4602.06 ± 0.27[10]
Apoptosis Induction Assays

To understand the mechanism of cell death induced by the compounds, apoptosis assays can be performed.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time.

  • Assay: Use a commercially available caspase-3/7 activity assay kit. This typically involves lysing the cells and adding a substrate for caspase-3 and -7 that produces a fluorescent or luminescent signal upon cleavage.

  • Measurement: Measure the signal using a fluorometer or luminometer. An increase in signal compared to untreated cells indicates the induction of apoptosis.[6]

Workflow for Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate Derivatives cytotoxicity MTT Assay on Cancer Cell Lines synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 Dose-response curves apoptosis Caspase-3/7 Assay mechanism Mechanism of Action apoptosis->mechanism ic50->apoptosis Treat at IC50

Caption: Workflow for anticancer screening of benzofuran derivatives.

Antimicrobial Activity Screening

Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[1][11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Preparation:

    • Prepare serial twofold dilutions of the benzofuran derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (a known antibiotic or antifungal) and a negative control (broth with inoculum but no compound).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[12]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][12]

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 6aS. aureus6.25[11]
Compound 6bE. coli6.25[11]
Compound 6fC. albicans6.25[11]
Compound 1S. typhimurium12.5[12]
Compound 1E. coli25[12]
Compound 5P. italicum12.5[12]
Compound 6C. musae12.5-25[12]
Compound V37Xanthomonas oryzae pv. oryzicola1.00[13]
Compound V40Xanthomonas oryzae pv. oryzicola0.56[13]

Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result compounds Serial Dilutions of Test Compounds incubation Inoculation and Incubation in 96-well plates compounds->incubation microbes Standardized Microbial Suspensions microbes->incubation mic Determination of MIC incubation->mic Visual Inspection

Caption: Workflow for antimicrobial screening of benzofuran derivatives.

Antioxidant Activity Screening

Benzofuran derivatives have been reported to possess antioxidant properties, which can be evaluated using various in vitro assays.[14][15][16][17]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent like methanol or acetonitrile.

  • Assay Procedure:

    • Add different concentrations of the test compounds to the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity of Benzofuran Derivatives

CompoundAssayIC₅₀ or ActivityReference
Compound 6aDPPHGood activity[14]
Compound 6bDPPHGood activity[14]
Compound 6dDPPHGood activity[14]
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH (Methanol)rIC₅₀ = 0.18[16]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH (Methanol)rIC₅₀ = 0.31[16]

Enzyme Inhibition Assays

Benzofuran derivatives have been shown to inhibit various enzymes, including sirtuins and cholinesterases.[18][19]

Sirtuin Inhibition Assay

Protocol: SIRT2 Inhibition Assay

  • Reagents: Prepare a reaction buffer, a solution of SIRT2 enzyme, a fluorogenic substrate, and NAD⁺.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, NAD⁺, and the test compound at various concentrations.

    • Initiate the reaction by adding the SIRT2 enzyme and the fluorogenic substrate.

    • Incubate the plate at 37°C for a specific time.

    • Stop the reaction and measure the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[18]

Data Presentation: SIRT2 Inhibitory Activity of Benzofuran Derivatives

CompoundIC₅₀ (µM)Selectivity over SIRT1 & SIRT3Reference
Compound 7e3.81> 100 µM[18]
Tenovin-615.32Not specified[18]

Signaling Pathway: Sirtuin Inhibition

sirtuin_pathway cluster_sirtuin SIRT2 Activity cluster_inhibitor Inhibition SIRT2 SIRT2 Enzyme Deacetylated Deacetylated Substrate SIRT2->Deacetylated Deacetylation Substrate Acetylated Substrate Substrate->SIRT2 NAD NAD+ NAD->SIRT2 Inhibitor Benzofuran Derivative Inhibitor->SIRT2 Inhibits

Caption: Inhibition of SIRT2 by benzofuran derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 7-methoxybenzofuran-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve two main strategies:

  • Two-Step Synthesis from Salicylaldehyde: This is a widely used and reliable method. It begins with the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to form an intermediate ether. This is followed by an intramolecular cyclization, often base-catalyzed, to yield the desired benzofuran.

  • Perkin Rearrangement followed by Esterification: This alternative route starts with the synthesis of a substituted coumarin, which then undergoes a Perkin rearrangement to form 7-methoxybenzofuran-2-carboxylic acid. The subsequent step is a Fischer esterification to yield the final ethyl ester product.[1]

Q2: What is the recommended starting material for the synthesis?

A2: The recommended and commercially available starting material is 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin).

Q3: Which base is most effective for the cyclization step?

A3: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for the intramolecular cyclization of the intermediate ether to form the benzofuran ring. Other bases like sodium ethanolate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed. The choice of base can influence the reaction yield and time.

Q4: What are the optimal reaction conditions for the synthesis?

A4: Optimal conditions can vary, but a general guideline for the two-step synthesis from 2-hydroxy-3-methoxybenzaldehyde is as follows:

  • O-Alkylation: Reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.

  • Cyclization: Heating the intermediate ether with a base like potassium carbonate in a solvent like DMF at temperatures ranging from 80-100°C.

Q5: How can I purify the final product?

A5: The most common purification methods for this compound are column chromatography on silica gel and recrystallization. A mixture of ethyl acetate and hexane is often used as the eluent for column chromatography. Recrystallization can be performed from solvents like ethanol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of the Final Product Incomplete O-alkylation of the starting salicylaldehyde.- Ensure the salicylaldehyde is fully deprotonated by using a sufficient amount of a suitable base (e.g., potassium carbonate).- Use a reactive haloacetate like ethyl bromoacetate instead of ethyl chloroacetate.- Increase the reaction time or temperature for the O-alkylation step.
Inefficient cyclization of the intermediate ether.- Use a stronger base like DBU for the cyclization.- Ensure anhydrous conditions, as water can interfere with the reaction.- Increase the reaction temperature for the cyclization step.
Presence of Unreacted 2-hydroxy-3-methoxybenzaldehyde Insufficient amount of ethyl haloacetate or base.- Use a slight excess of the ethyl haloacetate and the base.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
Poor quality of reagents.- Use freshly distilled or high-purity reagents.
Formation of a Major Side Product Self-condensation of the salicylaldehyde.- Add the base portion-wise to the reaction mixture to control the reaction rate.- Maintain a lower reaction temperature during the initial stages.
Hydrolysis of the ester group.- Ensure anhydrous reaction conditions.- During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Difficulty in Purifying the Product Presence of closely related impurities.- Optimize the mobile phase for column chromatography to achieve better separation.- Perform multiple recrystallizations from different solvent systems.
Oily product that does not crystallize.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzofuran Synthesis *

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF904~85
2Cs₂CO₃ (1.5)DMF904~80
3NaH (1.2)THF656~70
4DBU (1.2)Acetonitrile803~90
5K₂CO₃ (1.5)Acetone5612~65

*Data is adapted from analogous benzofuran syntheses and serves as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound.

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate)

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in dry DMF.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 90-100°C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from ethanol to afford this compound as a solid.

Protocol 2: Fischer Esterification of 7-methoxybenzofuran-2-carboxylic acid

This protocol is a general procedure for Fischer esterification.[2][3]

  • Suspend 7-methoxybenzofuran-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization start 2-Hydroxy-3-methoxybenzaldehyde + Ethyl Chloroacetate + K₂CO₃ in DMF stir Stir at Room Temperature start->stir workup1 Aqueous Workup and Extraction stir->workup1 intermediate Crude Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate) workup1->intermediate intermediate_in Crude Intermediate + K₂CO₃ in DMF heat Heat at 90-100°C intermediate_in->heat workup2 Aqueous Workup and Extraction heat->workup2 purification Column Chromatography / Recrystallization workup2->purification product This compound purification->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield cluster_cause Potential Causes cluster_solution Solutions start Low Yield of Final Product cause1 Incomplete O-Alkylation start->cause1 cause2 Inefficient Cyclization start->cause2 cause3 Side Reactions start->cause3 cause4 Reagent Quality start->cause4 solution1a Increase Base/Haloacetate Stoichiometry cause1->solution1a solution1b Increase Reaction Time/Temperature cause1->solution1b solution2a Use Stronger Base (e.g., DBU) cause2->solution2a solution2b Ensure Anhydrous Conditions cause2->solution2b solution3 Control Reaction Temperature and Base Addition cause3->solution3 solution4 Use High-Purity Reagents cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves a two-step process starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The first step is a Williamson ether synthesis, reacting o-vanillin with an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. The resulting intermediate, ethyl (2-formyl-6-methoxyphenoxy)acetate, undergoes a subsequent base-catalyzed intramolecular cyclization (an aldol-type condensation) to yield the final product.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products can arise from both steps of the synthesis.

  • From the Williamson Ether Synthesis:

    • C-Alkylated Intermediate: Alkylation can occur on the aromatic ring of o-vanillin instead of the phenolic oxygen, leading to a C-alkylated isomer of the desired intermediate.

    • Elimination Product: Under certain conditions, the ethyl haloacetate can undergo E2 elimination to form ethyl glyoxylate.

  • From the Intramolecular Cyclization:

    • Coumarin Derivative: An alternative cyclization pathway can lead to the formation of ethyl 7-methoxycoumarin-3-carboxylate.

    • Unreacted Intermediate: Incomplete cyclization will result in the presence of the ethyl (2-formyl-6-methoxyphenoxy)acetate intermediate in the final product mixture.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting materials and the formation of the intermediate and final product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction in the Williamson ether synthesis step.Ensure the use of a sufficiently strong base (e.g., K₂CO₃, NaH) and an appropriate solvent (e.g., DMF, acetone). Anhydrous conditions are crucial. Consider increasing the reaction time or temperature.
Incomplete intramolecular cyclization.The choice of base for the cyclization is critical. Stronger bases like sodium ethoxide or potassium tert-butoxide are often required. Ensure adequate reaction time and temperature for the cyclization to go to completion.
Formation of significant amounts of side products.Refer to the specific troubleshooting sections below for C-alkylation and coumarin formation.
Presence of a significant amount of a polar impurity by TLC This could be the C-alkylated intermediate.Optimize the Williamson ether synthesis conditions. Using a milder base or a more polar aprotic solvent can sometimes favor O-alkylation.
Presence of a fluorescent impurity under UV light This is likely the coumarin side product.The choice of base and reaction conditions for the cyclization step influences the product distribution. A stronger, non-nucleophilic base may favor the desired benzofuran formation. Shorter reaction times might also reduce coumarin formation.
Product is difficult to purify The product may be contaminated with unreacted intermediate or side products with similar polarities.Careful column chromatography with a shallow solvent gradient is often necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for final purification.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (2-formyl-6-methoxyphenoxy)acetate

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of o-vanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (2-formyl-6-methoxyphenoxy)acetate as a solid.

Step 2: Synthesis of this compound

Materials:

  • Ethyl (2-formyl-6-methoxyphenoxy)acetate

  • Sodium ethoxide or Potassium tert-butoxide

  • Ethanol (anhydrous) or tert-Butanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve ethyl (2-formyl-6-methoxyphenoxy)acetate (1 equivalent) in the appropriate anhydrous alcohol (ethanol for sodium ethoxide, tert-butanol for potassium tert-butoxide).

  • Add the base (1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction by adding cold water.

  • Neutralize the mixture with 1 M HCl until it is slightly acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield this compound.

Side Product Characterization

Side Product Expected ¹H NMR Chemical Shifts (δ, ppm) Expected Mass Spectrum (m/z)
Ethyl (2-formyl-6-methoxyphenoxy)acetate ~10.4 (s, 1H, CHO), ~7.7-7.1 (m, 3H, Ar-H), ~4.8 (s, 2H, OCH₂), ~4.2 (q, 2H, OCH₂CH₃), ~3.9 (s, 3H, OCH₃), ~1.2 (t, 3H, OCH₂CH₃)[M]+ at 238.08, fragments corresponding to loss of ethoxy and other groups.
C-Alkylated Intermediate Aldehyde proton shift may vary. Aromatic proton coupling patterns will differ. A new singlet for the benzylic CH₂ group will appear.[M]+ at 238.08, fragmentation pattern will differ from the O-alkylated isomer.
Ethyl 7-methoxycoumarin-3-carboxylate ~8.5 (s, 1H, coumarin H4), ~7.5-6.8 (m, 3H, Ar-H), ~4.4 (q, 2H, OCH₂CH₃), ~3.9 (s, 3H, OCH₃), ~1.4 (t, 3H, OCH₂CH₃)[M]+ at 248.07, characteristic fragments of the coumarin ring system.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization o_vanillin o-Vanillin Intermediate Ethyl (2-formyl-6-methoxyphenoxy)acetate o_vanillin->Intermediate O-Alkylation (Desired) C_Alkylated C-Alkylated Side Product o_vanillin->C_Alkylated C-Alkylation (Side Reaction) Et_chloroacetate Ethyl Chloroacetate Et_chloroacetate->Intermediate Et_chloroacetate->C_Alkylated Base1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base1->Intermediate Base1->C_Alkylated Final_Product This compound Intermediate->Final_Product Desired Cyclization Coumarin Coumarin Side Product Intermediate->Coumarin Alternative Cyclization (Side Reaction) Base2 Base (e.g., NaOEt) Base2->Final_Product Base2->Coumarin

Caption: Synthetic workflow for this compound highlighting potential side product formation.

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Products Formed? Check_TLC->Multiple_Spots Incomplete_Rxn1 Incomplete Williamson Ether Synthesis Unreacted_SM->Incomplete_Rxn1 Yes (Intermediate not formed) Incomplete_Rxn2 Incomplete Cyclization Unreacted_SM->Incomplete_Rxn2 Yes (Intermediate present) Side_Products Side Product Formation Multiple_Spots->Side_Products Yes Solution1 Optimize Step 1: - Stronger Base - Anhydrous Conditions - Increase Time/Temp Incomplete_Rxn1->Solution1 Solution2 Optimize Step 2: - Stronger Base - Anhydrous Conditions - Adjust Time/Temp Incomplete_Rxn2->Solution2 Solution3 Identify Side Products (NMR, MS) Adjust Reaction Conditions: - Base Selection - Solvent - Temperature Side_Products->Solution3

Caption: A logical troubleshooting workflow for identifying and resolving issues in the synthesis.

Technical Support Center: Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step, one-pot synthesis starting from 2-hydroxy-3-methoxybenzaldehyde and diethyl bromomalonate. This process involves an initial Williamson ether synthesis to form an intermediate, which then undergoes an intramolecular condensation reaction to yield the final benzofuran structure.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. A primary cause is often the incomplete formation of the phenoxide from 2-hydroxy-3-methoxybenzaldehyde. Additionally, a competing elimination (E2) reaction can occur with the diethyl bromomalonate, reducing the amount available for the desired substitution reaction.[1] To enhance your yield, consider the following:

  • Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the starting phenol. The choice of base is critical and can significantly impact the reaction outcome.

  • Reaction Temperature: Lowering the reaction temperature can favor the desired substitution (SN2) pathway over the elimination (E2) side reaction.[1]

  • Solvent Choice: Employing a polar aprotic solvent such as DMF or DMSO can enhance the reactivity of the nucleophile.[1]

  • Purity of Reagents: Ensure your starting materials, particularly the 2-hydroxy-3-methoxybenzaldehyde and diethyl bromomalonate, are of high purity.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: A common byproduct is the alkene resulting from the E2 elimination of diethyl bromomalonate, facilitated by the basic conditions.[1] Another potential side product can arise from the self-condensation of 2-hydroxy-3-methoxybenzaldehyde under basic conditions. To minimize these, it is crucial to control the reaction temperature and choose an appropriate base and solvent combination. Using a primary alkyl halide, such as diethyl bromomalonate, helps to reduce the likelihood of the elimination reaction.[1]

Q4: My final product is difficult to purify. What are the common impurities and what are the best purification methods?

A4: Common impurities include unreacted starting materials (2-hydroxy-3-methoxybenzaldehyde and diethyl bromomalonate) and any side products formed.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexane.

  • Recrystallization: This technique can be used to further purify the product obtained from column chromatography. A suitable solvent system for recrystallization is ethanol or a mixture of ethyl acetate and hexane.

  • Aqueous Wash: A basic aqueous wash can be employed to remove unreacted acidic starting materials like 2-hydroxy-3-methoxybenzaldehyde.

Q5: Can I monitor the progress of the reaction?

A5: Yes, Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase for TLC analysis is typically a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 2-hydroxy-3-methoxybenzaldehyde.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled.
Low reactivity of diethyl bromomalonate.Check the purity of the diethyl bromomalonate. Consider using diethyl 2-chloromalonate as an alternative.
Incorrect reaction temperature.Optimize the reaction temperature. A temperature range of 60-80 °C is often a good starting point.
Presence of a Major Alkene Byproduct E2 elimination is favored over SN2 substitution.Lower the reaction temperature.[1] Use a less hindered base. Ensure the use of a polar aprotic solvent.[1]
Formation of a Brown/Tarry Mixture Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature and monitor the reaction closely.
Presence of impurities in the starting materials.Purify the starting materials before use.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during workup.Ensure the aqueous layer is saturated with brine before extraction to reduce the solubility of the organic product.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.
Impure Product After Purification Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Incomplete removal of solvent after recrystallization.Dry the product under high vacuum for an extended period.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde

  • Diethyl bromomalonate

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in dry DMF or acetone, add a base (K₂CO₃, 1.5 eq or NaH, 1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl bromomalonate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Further purification can be achieved by recrystallization from ethanol or a mixture of ethyl acetate and hexane.

Visualizations

Reaction Workflow

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Workup and Purification Start 2-Hydroxy-3-methoxybenzaldehyde + Diethyl bromomalonate Base Add Base (e.g., K₂CO₃ or NaH) in Solvent (e.g., DMF) Start->Base 1. Deprotonation Heat Heat to 60-80 °C Base->Heat 2. Nucleophilic Attack & Cyclization Quench Quench with Water Heat->Quench 3. Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with MgSO₄ and Concentrate Wash->Dry Purify Column Chromatography & Recrystallization Dry->Purify End This compound Purify->End

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Flowchart Start Reaction Failure? LowYield Low Yield? Start->LowYield Yes ImpureProduct Impure Product? Start->ImpureProduct No LowYield->ImpureProduct No CheckBase Use Stronger Base (e.g., NaH) LowYield->CheckBase Yes OptimizeChromo Optimize Chromatography Solvent System ImpureProduct->OptimizeChromo Yes End Successful Synthesis ImpureProduct->End No OptimizeTemp Optimize Temperature (60-80 °C) CheckBase->OptimizeTemp CheckReagents Check Reagent Purity OptimizeTemp->CheckReagents CheckReagents->End Recrystallize Recrystallize with Appropriate Solvent OptimizeChromo->Recrystallize Recrystallize->End No No Yes Yes

Caption: A logical flowchart for troubleshooting common reaction failures.

References

optimization of reaction parameters for ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is a key intermediate in the preparation of various pharmaceutical compounds.[1] The primary synthetic route often involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate followed by cyclization.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Poor quality of starting materials Verify the purity of 2-hydroxy-3-methoxybenzaldehyde and ethyl chloroacetate or ethyl bromoacetate by NMR or GC-MS.Using pure starting materials will prevent side reactions and improve yield.
Ineffective base Ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous. Consider using a stronger base or a phase-transfer catalyst.An effective base is crucial for the deprotonation of the phenolic hydroxyl group, initiating the reaction.
Suboptimal reaction temperature The reaction temperature for the initial etherification is typically in the range of 60-80 °C. For the cyclization step, temperatures can be higher. Optimize the temperature in 5-10 °C increments.Finding the optimal temperature will balance reaction rate and minimize decomposition or side reactions.
Incorrect solvent The choice of solvent is critical. Anhydrous polar aprotic solvents like DMF or acetone are commonly used. Ensure the solvent is dry.A suitable solvent will dissolve the reactants and facilitate the reaction.
Presence of moisture The reaction is sensitive to water. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Excluding moisture prevents quenching of the base and hydrolysis of the ester.

Issue 2: Formation of Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Side reaction of the aldehyde Protect the aldehyde group if it interferes with the reaction, although in many syntheses this is not necessary.Protection can prevent unwanted reactions of the aldehyde functionality.
Hydrolysis of the ester Ensure anhydrous conditions. During workup, avoid prolonged exposure to strong acids or bases.Prevents the formation of the corresponding carboxylic acid.
Formation of C-alkylated products Optimize the base and solvent system. Using a milder base or a different solvent can sometimes favor O-alkylation over C-alkylation.Increased selectivity for the desired O-alkylated intermediate.
Incomplete cyclization Increase the reaction time or temperature for the cyclization step. Ensure the base used for cyclization is sufficiently strong.Drives the reaction to completion, forming the benzofuran ring.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Presence of unreacted starting materials Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.Complete conversion of starting materials simplifies purification.
Similar polarity of product and byproducts Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective.Improved separation and isolation of the pure product.
Oily product that does not solidify Try co-distillation with a low-boiling solvent to remove residual solvent. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the product.Obtaining a solid product simplifies handling and further purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic procedure for this compound?

A1: A common method is the Perkin or a related condensation reaction. A general procedure involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate or ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. This is followed by an intramolecular condensation to form the benzofuran ring.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to take during this synthesis?

A3: Ethyl haloacetates are lachrymators and toxic; they should be handled in a well-ventilated fume hood. Bases like sodium hydride are flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: My final product is an oil, but the literature reports a solid. What should I do?

A4: First, ensure that all solvent has been removed under high vacuum. If it remains an oil, it may be due to impurities. Attempt purification by column chromatography. If the purified product is still an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethanol, hexane) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystallization.

Experimental Protocols

General Procedure for the Synthesis of this compound

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous acetone (10 volumes), add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (around 60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction (disappearance of the salicylaldehyde), cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃Acetone602475-85
NaHDMF25-601280-90
Cs₂CO₃Acetonitrile801885-95
DBUToluene1101070-80

Note: Yields are indicative and can vary based on the specific reaction scale and conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (2-hydroxy-3-methoxybenzaldehyde, ethyl haloacetate, base) setup_reaction Set up Reaction (Anhydrous conditions, inert atmosphere) prep_reactants->setup_reaction add_reagents Add Reagents to Solvent setup_reaction->add_reagents reflux Heat to Reflux (e.g., 60-80°C) add_reagents->reflux monitor Monitor Progress (TLC/GC) reflux->monitor monitor->reflux Incomplete cool_filter Cool and Filter monitor->cool_filter Reaction Complete concentrate Concentrate (Rotary Evaporation) cool_filter->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield reagents Poor Reagent Quality start->reagents base Ineffective Base start->base temp Suboptimal Temperature start->temp moisture Presence of Moisture start->moisture verify_purity Verify Purity (NMR/GC-MS) reagents->verify_purity fresh_base Use Fresh/Anhydrous Base base->fresh_base optimize_temp Optimize Temperature temp->optimize_temp anhydrous_conditions Use Anhydrous Conditions moisture->anhydrous_conditions

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Purification of Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with ethyl 7-methoxybenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 2-hydroxy-3-methoxybenzaldehyde and diethyl bromomalonate.

  • Side-products from the Perkin reaction: If this route is used, byproducts from the self-condensation of the anhydride can be present.[1][2]

  • Hydrolyzed product: The corresponding carboxylic acid, 7-methoxybenzofuran-2-carboxylic acid, can form if the ester is exposed to acidic or basic conditions during workup or purification.[3][4]

Q2: My purified this compound is a yellow oil, but it is reported to be a solid. What could be the issue?

A2: The presence of residual solvents or impurities can lower the melting point of the compound, causing it to appear as an oil or a low-melting solid. Incomplete removal of reaction byproducts or solvents used during extraction and chromatography is a likely cause. Further purification by recrystallization or more stringent column chromatography may be necessary. The reported appearance is often white to pale yellow crystals.

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, like most esters, it can be hydrolyzed to the corresponding carboxylic acid and ethanol under both acidic and basic conditions.[3][4][5][6] It is crucial to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during the workup and purification steps. Basic hydrolysis (saponification) is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is an equilibrium process.[3][4][6]

Q4: What is the thermal stability of this compound?

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Improper Solvent System (Eluent) The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in very slow elution and band broadening.
Recommendation: Start with a solvent system of 25:75 (v/v) ethyl acetate:hexane and adjust the polarity based on TLC analysis.[8] The ideal Rf value for the product on a TLC plate is typically between 0.2 and 0.4.
Column Overloading Too much crude material was loaded onto the column, leading to poor separation.
Recommendation: As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
Irregular Column Packing Channels or cracks in the silica gel bed can lead to inefficient separation.
Recommendation: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product Streaking/Tailing on the Column The compound may be interacting too strongly with the stationary phase, or it might be sparingly soluble in the eluent.
Recommendation: Consider adding a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent, but be cautious of potential hydrolysis. Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading.
Problem 2: Difficulty in Achieving Crystallization
Possible Cause Troubleshooting Steps
Presence of Oily Impurities Even small amounts of certain impurities can inhibit crystal formation.
Recommendation: First, attempt to remove these impurities by column chromatography.
Inappropriate Recrystallization Solvent The chosen solvent may be too good or too poor at dissolving the compound at all temperatures.
Recommendation: A mixture of solvents is often effective. For similar benzofuran derivatives, acetone-methanol and aqueous methanol have been used successfully.[9] Start by dissolving the compound in a minimal amount of a good solvent (e.g., ethyl acetate or acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexane or water) until turbidity persists. Allow the solution to cool slowly.
Supersaturation The solution is supersaturated, but crystal nucleation has not initiated.
Recommendation: Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of the pure product, if available, can also induce crystallization.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small, impure crystals.
Recommendation: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Experimental Protocols

Column Chromatography Protocol

This is a general guideline; optimization may be required based on the specific impurity profile.

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Eluent System Start with Ethyl Acetate/Hexane (25:75, v/v).[8] Adjust polarity based on TLC.
Sample Preparation Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
Column Packing Wet slurry packing is recommended to ensure a homogenous column bed.
Elution If impurities are much less polar, they will elute first. If they are more polar, they will be retained on the column longer than the product. Collect fractions and monitor by TLC.
Expected Rf Approximately 0.3-0.5 in 25:75 Ethyl Acetate/Hexane (this is an estimate and should be confirmed by TLC).

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_outcome Outcome start Crude Ethyl 7-methoxybenzofuran-2-carboxylate tlc TLC Analysis start->tlc Analyze purity column Column Chromatography tlc->column Multiple spots or streaking recrystallization Recrystallization tlc->recrystallization Main spot with minor impurities pure_product Pure Product (White/Pale Yellow Crystals) tlc->pure_product Single pure spot impure_product Impure Product (Oil or Discolored Solid) tlc->impure_product Persistent impurities column->tlc Check fraction purity recrystallization->tlc Check purity of crystals impure_product->column Re-purify

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product synthesis Crude Reaction Mixture extraction Aqueous Workup & Solvent Extraction synthesis->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography (e.g., EtOAc/Hexane) evaporation->chromatography Primary Purification recrystallization Recrystallization (e.g., Acetone/Methanol) chromatography->recrystallization Further Purification (Optional) final_product Pure Ethyl 7-methoxy- benzofuran-2-carboxylate chromatography->final_product If sufficiently pure recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

stability issues of ethyl 7-methoxybenzofuran-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for ethyl 7-methoxybenzofuran-2-carboxylate is limited in publicly available literature. The information provided below is based on general chemical principles for benzofuran and ester compounds, as well as standard industry practices for stability testing. It is intended to serve as a guide for researchers and scientists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues related to the stability of this compound during experimental procedures.

Q1: What are the recommended general storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1] It is also advisable to protect the compound from light and moisture to prevent potential degradation.

Q2: I am observing a change in the color of my solid this compound sample over time. What could be the cause?

A color change in the solid-state could indicate degradation. This may be due to exposure to light (photodegradation) or reaction with atmospheric oxygen (oxidation). It is crucial to store the compound in a dark, inert atmosphere (e.g., under argon or nitrogen) to minimize these effects.

Q3: My solution of this compound in an organic solvent has turned cloudy. What should I do?

Cloudiness in a solution that was initially clear can suggest several issues:

  • Precipitation: The compound may be precipitating out of solution due to a change in temperature or solvent evaporation. Try gently warming the solution or adding a small amount of fresh solvent to see if it redissolves.

  • Degradation: A degradation product that is insoluble in the solvent may have formed. In this case, the solution should be analyzed by a suitable technique like HPLC or LC-MS to identify the impurity.

  • Contamination: The solution may have been contaminated.

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

The most effective way to confirm degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2] By comparing the chromatogram of the suspect sample to that of a fresh, pure standard, you can identify and quantify any degradation products that have formed.

Q5: What are the likely degradation pathways for this compound?

Based on its chemical structure, which contains an ester and a benzofuran ring, the following degradation pathways are plausible:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[3][4] Acid-catalyzed hydrolysis will yield 7-methoxybenzofuran-2-carboxylic acid and ethanol.[3][4] Base-catalyzed hydrolysis (saponification) will result in the formation of the corresponding carboxylate salt and ethanol.[3][4]

  • Oxidation: The benzofuran ring system can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Q6: I am running a reaction in a protic solvent at an elevated temperature. What stability issues should I be aware of?

When using protic solvents (e.g., alcohols, water) at high temperatures, there is a significant risk of solvolysis, particularly transesterification if the solvent is an alcohol other than ethanol. Additionally, the elevated temperature can accelerate other degradation pathways. It is recommended to use aprotic solvents if the reaction chemistry allows and to keep reaction times and temperatures to a minimum.

Data Summary

ParameterGeneral Stability ProfileRecommended Precautions
pH Susceptible to hydrolysis in acidic and basic conditions. Esters are generally more stable at neutral pH. A related compound, methyl 7-methoxybenzofuran-4-carboxylate, may decompose under extreme pH.[5]Maintain solutions at a neutral pH if possible. Use buffered solutions for experiments requiring specific pH conditions and conduct them at low temperatures to minimize hydrolysis.
Temperature Generally stable at recommended storage temperatures (2-8°C).[1] Degradation is likely to increase at elevated temperatures.Avoid prolonged exposure to high temperatures. For reactions requiring heat, use the lowest effective temperature and monitor for degradation.
Light Potentially sensitive to light, especially UV radiation, which can lead to photodegradation.Store in amber vials or protect from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.
Oxidation The benzofuran ring may be susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid contact with strong oxidizing agents.

Experimental Protocols

The following is a representative protocol for conducting a forced degradation study to assess the stability of this compound. This protocol is based on general guidelines for such studies.[6][7]

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector and a suitable C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 4 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a hot air oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent used for the stock solution and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • After exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

The following diagrams illustrate a logical troubleshooting workflow for stability issues and a hypothetical degradation pathway for this compound.

troubleshooting_workflow start Stability Issue Observed (e.g., color change, precipitation, unexpected analytical results) check_storage Verify Storage Conditions (Temperature, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) check_storage->analytical_check Correct correct_storage Correct Storage Conditions and Re-evaluate improper_storage->correct_storage no_degradation No Degradation Detected analytical_check->no_degradation degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed end Issue Resolved no_degradation->end identify_cause Investigate Cause of Degradation (pH, Temp, Solvent, Light, etc.) degradation_confirmed->identify_cause modify_protocol Modify Experimental Protocol and Re-run identify_cause->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid_hydrolysis 7-Methoxybenzofuran-2-carboxylic Acid + Ethanol parent->acid_hydrolysis H⁺ / H₂O base_hydrolysis 7-Methoxybenzofuran-2-carboxylate Salt + Ethanol parent->base_hydrolysis OH⁻ / H₂O oxidized_product Ring-Opened or Hydroxylated Products parent->oxidized_product [O]

Caption: Hypothetical degradation pathways.

References

avoiding impurities in the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: O-alkylation of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the two-step synthesis.

  • Incomplete O-alkylation: The initial reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl chloroacetate or bromoacetate may not have gone to completion. Ensure your starting materials are pure and dry, and that the base used (e.g., potassium carbonate) is anhydrous. The reaction temperature and time are also critical; heating is typically required to drive the reaction forward.[1]

  • Suboptimal Cyclization Conditions: The intramolecular cyclization of the intermediate, ethyl 2-((2-formyl-6-methoxyphenoxy)acetate), is a crucial step. The choice of base and solvent can significantly impact the yield. Stronger bases or different solvent systems might be necessary to promote efficient cyclization.

  • Side Reactions: The formation of byproducts is a common cause of low yields. Refer to the troubleshooting section on impurity formation (Q2) for more details.

  • Purification Losses: Significant loss of product can occur during workup and purification. Ensure proper extraction techniques and optimize your purification method (recrystallization or column chromatography) to minimize losses.

Q2: I am observing an unexpected byproduct in my final product. What is it likely to be and how can I avoid it?

A2: A common byproduct in the synthesis of benzofurans via Perkin-type cyclization of phenoxyacetic acids is the formation of a seven-membered ring, a dioxepine derivative. In this specific synthesis, the likely byproduct is a 2-alkyl-9-methoxy-3-oxo-2,3-dihydro-5H-benzo[e][2][3]dioxepin derivative.

  • Cause: This byproduct arises from an alternative cyclization pathway of the intermediate.

  • Avoidance Strategies:

    • Reaction Conditions: The choice of cyclization agent and reaction conditions is critical. It has been observed that carrying out the cyclization in acetic anhydride with sodium acetate can favor the formation of the desired benzofuran over the dioxepine byproduct.

    • Purity of Intermediate: Ensure the intermediate, ethyl 2-((2-formyl-6-methoxyphenoxy)acetate), is pure before proceeding to the cyclization step. Impurities from the first step can potentially catalyze the formation of the undesired byproduct.

Q3: How do I best purify the final product, this compound?

A3: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: If the main impurities are minor and have different solubility profiles from the desired product, recrystallization can be a highly effective method. A common solvent system for recrystallization of similar compounds is a mixture of chloroform and n-hexane.[1] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for your specific impurity profile.

  • Column Chromatography: For mixtures with multiple impurities or impurities with similar solubility to the product, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexanes. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

Q4: What are the key analytical techniques to confirm the structure and purity of my product?

A4: A combination of spectroscopic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of all the expected protons and their connectivity. Key signals to look for include the ethyl ester protons (a quartet and a triplet), the methoxy protons (a singlet), and the aromatic and furan protons in their characteristic regions.

    • ¹³C NMR: This will confirm the presence of all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ester carbonyl (C=O) and the C-O-C stretches of the furan and methoxy groups.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical yields reported for the synthesis of similar benzofuran-2-carboxylates, which can serve as a benchmark for your experiments.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-hydroxy-3-methoxy-5-nitrobenzaldehydeEthyl chloroacetate, K₂CO₃, DMF, 92-94°C, 4hEthyl 7-methoxy-5-nitrobenzofuran-2-carboxylate91Kowalewska et al.
Substituted 2-hydroxybenzaldehydesEthyl chloroacetate, K₂CO₃, DMF, 92-94°C, 4hSubstituted ethyl benzofuran-2-carboxylates78-85Kowalewska et al.

Experimental Protocols

The following are general experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate)

This procedure is adapted from the general method for the O-alkylation of substituted salicylaldehydes.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 90-95 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization to this compound

This procedure is based on the Perkin cyclization methodology.

Materials:

  • Crude ethyl 2-((2-formyl-6-methoxyphenoxy)acetate)

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • A mixture of the crude intermediate from Step 1 (1.0 eq) and anhydrous sodium acetate (2.0 eq) in acetic anhydride (5-10 volumes) is heated to reflux (around 140 °C).

  • The reaction is monitored by TLC. The reaction time can vary from 2 to 6 hours.

  • After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

  • The residue is cooled and poured into ice-water.

  • The product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude this compound.

  • The crude product is then purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A 2-hydroxy-3-methoxybenzaldehyde C Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate) (Intermediate) A->C K₂CO₃, DMF, 90-95 °C B Ethyl chloroacetate B->C D This compound (Product) C->D Acetic anhydride, NaOAc, Reflux

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Common Synthesis Issues Start Low Yield or Impure Product Check_Alkylation Check completion of O-alkylation (Step 1) Start->Check_Alkylation Optimize_Alkylation Optimize Step 1: - Use anhydrous reagents - Increase reaction time/temp Check_Alkylation->Optimize_Alkylation Incomplete Check_Cyclization Check cyclization efficiency (Step 2) Check_Alkylation->Check_Cyclization Complete Optimize_Alkylation->Check_Cyclization Optimize_Cyclization Optimize Step 2: - Use Ac₂O/NaOAc - Ensure pure intermediate Check_Cyclization->Optimize_Cyclization Inefficient Identify_Byproduct Identify Impurities (NMR, MS) Check_Cyclization->Identify_Byproduct Efficient but impure Optimize_Cyclization->Identify_Byproduct Dioxepine Dioxepine byproduct detected Identify_Byproduct->Dioxepine m/z, NMR match Purification Optimize Purification: - Recrystallization - Column Chromatography Identify_Byproduct->Purification Other impurities Dioxepine->Optimize_Cyclization Success Pure Product, Good Yield Purification->Success

Caption: A workflow for troubleshooting common synthesis problems.

Purification Strategy

Purification_Strategy Purification Strategy for the Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Major_Product Major product spot, minor impurities TLC_Analysis->Major_Product Complex_Mixture Multiple spots / close-running spots TLC_Analysis->Complex_Mixture Recrystallization Recrystallization (e.g., Chloroform/n-hexane) Major_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography (e.g., EtOAc/Petroleum Ether) Complex_Mixture->Column_Chromatography Purity_Check Check Purity (NMR, TLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Pure Repeat_Purification Repeat Purification or try alternative method Purity_Check->Repeat_Purification Impure Repeat_Purification->TLC_Analysis

Caption: Decision tree for the purification of the target compound.

References

Technical Support Center: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 7-methoxybenzofuran-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound and related benzofurans is most commonly achieved through transition metal-catalyzed reactions. The primary catalytic systems include:

  • Palladium-based catalysts: These are widely used in reactions like the Sonogashira coupling of a substituted phenol with an alkyne, followed by cyclization.[1][2]

  • Copper-based catalysts: Copper catalysts, often used in conjunction with palladium in Sonogashira reactions, can also independently catalyze the cyclization of phenols and alkynes.[3][4]

  • Gold-based catalysts: Gold(I) catalysts have emerged as effective for the cyclization of 2-alkynyl phenols to form benzofurans.[5][6]

  • Nickel-based catalysts: Nickel complexes have been shown to catalyze the intramolecular cyclization of aryl halides with ketones to yield benzofuran derivatives.[7]

  • Zinc-based catalysts: Zinc(II) triflate has been used to catalyze the cyclization of propargyl alcohols with phenols.[8]

Q2: What are the typical starting materials for synthesizing this compound?

A2: Common starting materials include a substituted phenol and a suitable coupling partner. For this compound, a key precursor is often derived from 3-hydroxy-4-methoxybenzaldehyde or a related 2-substituted 3-methoxyphenol. The other key component is typically a molecule that will form the carboxylate-substituted five-membered ring, such as ethyl propiolate or a related three-carbon building block.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.[9]

Troubleshooting Guides

Low or No Product Yield

Q4: I am not getting any product, or the yield is very low. What are the potential causes and solutions?

A4: Low yields can arise from several factors, particularly in transition metal-catalyzed reactions. Here are some common issues and their remedies:

Potential CauseSuggested Solution(s)
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can occur due to exposure to air or moisture.
Catalyst Poisoning Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried and degassed.
Incorrect Reaction Temperature The optimal temperature is crucial. If the temperature is too low, the reaction may not proceed; if it is too high, it could lead to catalyst decomposition or side reactions. Experiment with a range of temperatures.
Insufficient Base In reactions requiring a base, ensure an adequate amount is used. The choice of base can also be critical to the reaction's success.
Poor Quality Starting Materials Verify the purity of your starting materials using techniques like NMR or melting point analysis.
Formation of Byproducts

Q5: I am observing significant amounts of a byproduct from alkyne homocoupling in my Sonogashira reaction. How can I minimize this?

A5: Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction when a copper co-catalyst is used.[9] Here are some strategies to mitigate this issue:

StrategyDescription
Copper-Free Conditions The most direct method is to run the reaction without a copper co-catalyst. This may necessitate a higher palladium catalyst loading or the use of specialized ligands.[9]
Choice of Amine Base The amine base can influence the rate of homocoupling. Using a bulkier amine, such as diisopropylethylamine (DIPEA), can sometimes suppress this side reaction.[9]
Slow Addition of Alkyne Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[9]
Use of Additives The addition of certain additives, like silver salts, has been reported to reduce alkyne homocoupling.

Q6: My reaction is producing a complex mixture of products. What are the likely side reactions?

A6: Besides alkyne homocoupling, other side reactions can lead to a complex product mixture. These can include polymerization of the alkyne, over-reduction or -oxidation of functional groups, and cleavage of protecting groups. Careful control of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is crucial. Analysis of the crude reaction mixture by LC-MS can help in identifying the major byproducts and guide optimization efforts.

Experimental Protocols

Detailed Methodology for Synthesis of a 7-Methoxybenzofuran-2-carboxylate Derivative

This protocol is adapted from the synthesis of a structurally related compound and can be modified for the synthesis of this compound.[10] The synthesis involves the cyclization of ethyl 6-methoxy-4-nitro-2-formylphenoxyacetate.

Step 1: Cyclization to form the Benzofuran Core

  • A mixture of ethyl 6-methoxy-4-nitro-2-formylphenoxyacetate and anhydrous potassium carbonate (in a 1:1.3 molar ratio) in DMF is heated.[10]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the crude ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate.[10] The yield for a similar reaction was reported to be around 73%.[10]

Step 2: Reduction of the Nitro Group

  • The ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate is dissolved in a mixture of methanol and dimethoxyethane.[11]

  • 10% Palladium on activated carbon is added as the catalyst.[11]

  • The mixture is stirred under a hydrogen atmosphere.[11]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude ethyl 5-amino-7-methoxybenzofuran-2-carboxylate.[11] A yield of 91% has been reported for this step.[10]

Further functionalization can then be carried out on the amino group as required.

Visualized Workflows

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction start_materials Ethyl 6-methoxy-4-nitro-2- formylphenoxyacetate + K2CO3 reaction1 Heat in DMF start_materials->reaction1 workup1 Reaction Workup reaction1->workup1 product1 Ethyl 7-methoxy-5-nitro- benzofuran-2-carboxylate workup1->product1 product1_input Ethyl 7-methoxy-5-nitro- benzofuran-2-carboxylate reaction2 H2, 10% Pd/C in MeOH/DME product1_input->reaction2 workup2 Filtration & Evaporation reaction2->workup2 final_product Ethyl 5-amino-7-methoxy- benzofuran-2-carboxylate workup2->final_product

Caption: Synthetic workflow for a 7-methoxybenzofuran-2-carboxylate derivative.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low or No Product Yield inactive_catalyst Is the catalyst active? start->inactive_catalyst correct_temp Is the temperature optimal? start->correct_temp sufficient_base Is the base sufficient? start->sufficient_base pure_reagents Are reagents pure? start->pure_reagents dry_solvents Are solvents dry and degassed? start->dry_solvents check_storage Check storage conditions and purchase date. inactive_catalyst->check_storage No use_fresh Use fresh catalyst. check_storage->use_fresh vary_temp Vary temperature. correct_temp->vary_temp No check_base Check stoichiometry and type of base. sufficient_base->check_base No purify_reagents Purify starting materials. pure_reagents->purify_reagents No degas_solvents Dry and degas solvents. dry_solvents->degas_solvents No

Caption: Troubleshooting workflow for low product yield.

References

dealing with poor solubility of ethyl 7-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 7-methoxybenzofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during the handling and use of this compound.

Q1: I'm observing precipitation of my compound during my experiment. What should I do?

A1: Precipitation is a common issue due to the poor aqueous solubility of this compound. Here are a few steps to troubleshoot this problem:

  • Solvent Selection: Ensure you are using an appropriate solvent. While sparingly soluble in water, this compound is expected to have better solubility in organic solvents.

  • Co-solvent System: Consider using a co-solvent system. A small percentage of a water-miscible organic solvent can significantly enhance solubility in aqueous solutions.

  • Temperature Control: Solubility is often temperature-dependent. Gently warming the solution might help dissolve the compound. However, be cautious about potential degradation at elevated temperatures.

  • pH Adjustment: Although less likely to have a dramatic effect on this ester, the pH of the medium can sometimes influence the solubility of related compounds.

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific quantitative data is limited, based on its chemical structure and information on similar benzofuran derivatives, the following solvents are recommended for initial screening. For a related compound, methyl 7-methoxybenzofuran-4-carboxylate, it is soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water[1]. The parent compound, benzofuran, is miscible with benzene, petroleum ether, absolute alcohol, and ether[2].

Q3: Can I use DMSO to prepare a stock solution?

A3: Yes, Dimethyl sulfoxide (DMSO) is a powerful solvent and is commonly used to prepare high-concentration stock solutions of poorly soluble compounds for in vitro assays. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity to cells.

Q4: How can I improve the solubility of this compound for my biological assays?

A4: Several techniques can be employed to enhance the solubility of this compound for biological experiments. These include:

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol or DMSO to your aqueous buffer can help maintain the compound in solution.

  • Formulation with Excipients: Using surfactants, cyclodextrins, or other formulating agents can increase apparent solubility.

  • Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the solid compound, which can lead to a faster dissolution rate.

Q5: Are there any recommended recrystallization procedures for purification?

A5: Yes, recrystallization is a common method for purifying solid compounds like this compound. Based on available literature for similar compounds, solvent systems like acetone-methanol have been used for recrystallization[3].

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound, the following table provides a qualitative and estimated solubility profile based on its physicochemical properties and data from structurally related compounds.

SolventQualitative SolubilityEstimated Solubility Range (mg/mL)Notes
WaterPoor/Insoluble< 0.1Benzofuran has a solubility of 0.1 to 1 mg/mL in water[2]. The ester and methoxy groups may slightly alter this.
EthanolSoluble> 10Structurally similar benzofuran derivatives show good solubility in ethanol[1].
MethanolSoluble> 10Benzofuran-2-carboxylic acid is soluble in methanol[4].
AcetoneSoluble> 10Benzofuran-2-carboxylic acid is soluble in acetone[4].
Dichloromethane (DCM)Soluble> 10A common solvent for nonpolar to moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)Very Soluble> 50A strong aprotic solvent capable of dissolving a wide range of compounds.

Disclaimer: The estimated solubility ranges are for guidance purposes only and should be experimentally verified.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and degradation.

Protocol 2: Screening for Optimal Co-solvent in Aqueous Media
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Co-solvent Mixtures: In separate tubes, prepare a series of your aqueous buffer containing varying concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO or ethanol).

  • Dilution: Add a small aliquot of the stock solution to each co-solvent mixture to achieve the final desired experimental concentration.

  • Observation: Visually inspect for any signs of precipitation immediately after addition and after a defined incubation period (e.g., 1 hour) at the experimental temperature.

  • Selection: Choose the lowest concentration of the co-solvent that maintains the compound in solution for the duration of your experiment.

Visualizations

The following diagrams illustrate key workflows for addressing solubility issues.

experimental_workflow Workflow for Addressing Compound Precipitation start Precipitation Observed check_concentration Verify Final Concentration start->check_concentration is_concentration_too_high Is Concentration Too High? check_concentration->is_concentration_too_high lower_concentration Lower Working Concentration is_concentration_too_high->lower_concentration Yes optimize_solvent Optimize Solvent System is_concentration_too_high->optimize_solvent No solution_stable Solution is Stable lower_concentration->solution_stable use_co_solvent Use Co-solvent (e.g., DMSO, Ethanol) optimize_solvent->use_co_solvent screen_excipients Screen Formulation Excipients (e.g., Cyclodextrins) use_co_solvent->screen_excipients particle_size_reduction Consider Particle Size Reduction screen_excipients->particle_size_reduction particle_size_reduction->solution_stable

Caption: A decision-making workflow for troubleshooting compound precipitation.

signaling_pathway_placeholder Logical Flow for Solubility Enhancement Strategy start Poorly Soluble Compound: This compound physicochemical_characterization Physicochemical Characterization (pKa, logP, melting point) start->physicochemical_characterization solubility_screening Solubility Screening in Various Solvents physicochemical_characterization->solubility_screening co_solvent_optimization Co-solvent System Optimization solubility_screening->co_solvent_optimization formulation_development Formulation Development (e.g., with excipients) co_solvent_optimization->formulation_development advanced_techniques Advanced Techniques (e.g., micronization, prodrug) formulation_development->advanced_techniques final_formulation Optimized Formulation advanced_techniques->final_formulation

Caption: A strategic approach to enhancing the solubility of the target compound.

References

Technical Support Center: Ethyl 7-Methoxybenzofuran-2-Carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale purification of ethyl 7-methoxybenzofuran-2-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the large-scale purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: We are experiencing a significant loss of this compound during large-scale recrystallization, resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields during large-scale recrystallization can stem from several factors. A primary cause is the selection of a suboptimal solvent system, where the product has high solubility at room temperature, leading to significant losses in the mother liquor. Another common issue is cooling the solution too rapidly, which can trap impurities and prevent efficient crystallization of the target compound. Finally, incomplete transfer of the crystalline slurry to the filtration unit can be a major source of loss at a large scale.

    Troubleshooting Steps:

    • Solvent System Optimization: Re-evaluate the solvent system. Ideal solvents should fully dissolve the compound at elevated temperatures but have very low solubility at cooler temperatures. Consider mixed solvent systems to fine-tune solubility.

    • Controlled Cooling: Implement a programmed, gradual cooling protocol. A slower cooling rate allows for the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor.

    • Efficient Solid Transfer: Ensure that all of the crystallized material is transferred to the filtration apparatus. This can be achieved by using a solvent rinse of the crystallization vessel to wash out any remaining solids.

    • Mother Liquor Analysis: Analyze the mother liquor for the presence of your target compound. If a significant amount is detected, consider a second crystallization step or concentrating the mother liquor to recover more product.

Issue 2: Impurities Detected in Final Product After Column Chromatography

  • Question: Despite purification by large-scale column chromatography, our final product of this compound is still contaminated with impurities. How can we improve the separation?

  • Answer: Impurities in the final product after column chromatography on a large scale can be due to several factors including improper solvent gradient, column overloading, or co-elution of impurities with the product. The choice of stationary phase and eluent system is critical for achieving good separation.

    Troubleshooting Steps:

    • Optimize Eluent System: The eluent system, such as hexane/ethyl acetate, should be optimized to achieve a good separation factor between the product and impurities.[1] A shallower gradient or isocratic elution with a weaker solvent system might improve resolution.

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column to improve the separation efficiency. A general rule is to load 1-5% of the silica gel weight.

    • Select Appropriate Stationary Phase: While silica gel is commonly used, other stationary phases like alumina or reverse-phase silica could provide better separation depending on the nature of the impurities.

    • Fraction Collection Strategy: Collect smaller fractions and analyze them by a suitable method (e.g., TLC, HPLC) before combining them. This will prevent the pooling of fractions containing impurities with the pure product.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended method for large-scale purification of this compound?

  • Answer: For large-scale purification, a combination of techniques is often most effective. The crude product can first be purified by recrystallization to remove the bulk of the impurities. This is followed by column chromatography if higher purity is required. The choice between these methods depends on the initial purity of the crude product and the desired final purity.

  • Question: What are the key physical properties of this compound relevant to its purification?

  • Answer: Key physical properties include its appearance as yellow crystals and a melting point in the range of 85-90 °C.[2][3] This melting point range can be used as an indicator of purity.

  • Question: Are there any safety precautions to consider during the large-scale purification of this compound?

  • Answer: Yes, this compound may cause skin and eye irritation, as well as respiratory irritation.[2] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale operations, a closed system is recommended to minimize exposure.

Data Presentation

Table 1: Comparison of Large-Scale Purification Methods

ParameterRecrystallizationColumn Chromatography
Typical Yield 70-90%60-85%
Achievable Purity 95-99%>99%
Solvent Consumption Moderate to HighHigh
Processing Time 4-8 hours12-24 hours
Scalability GoodModerate
Cost LowHigh

Experimental Protocols

1. Large-Scale Recrystallization Protocol

This protocol is designed for the purification of approximately 1 kg of crude this compound.

  • Materials:

    • Crude this compound (1 kg)

    • Ethanol (or other suitable solvent)

    • Large reaction vessel with heating and cooling capabilities

    • Filtration apparatus (e.g., Nutsche filter-dryer)

    • Vacuum oven

  • Procedure:

    • Place the crude this compound into the reaction vessel.

    • Add the minimum amount of hot ethanol required to completely dissolve the solid. Stir the mixture to ensure complete dissolution.

    • Once dissolved, slowly cool the solution to room temperature over 2-3 hours with gentle stirring.

    • Further cool the solution to 0-5 °C and hold for at least 1 hour to maximize crystal formation.

    • Filter the resulting crystals using the filtration apparatus.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

2. Large-Scale Column Chromatography Protocol

This protocol is for the purification of approximately 100 g of partially purified this compound.

  • Materials:

    • Partially purified this compound (100 g)

    • Silica gel (2-5 kg)

    • Hexane and Ethyl Acetate (HPLC grade)

    • Large glass or stainless steel chromatography column

    • Eluent reservoirs and pump

    • Fraction collector

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve the this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully load the sample onto the top of the column.

    • Begin eluting the column with the hexane/ethyl acetate mixture. A gradient from a low polarity (e.g., 98:2 hexane:ethyl acetate) to a higher polarity (e.g., 90:10 hexane:ethyl acetate) can be employed to separate the desired compound from impurities.[1]

    • Collect fractions and monitor the elution of the product using an appropriate analytical technique (e.g., TLC or UV detector).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow Start Start: Low Purity of This compound CheckRecrystallization Review Recrystallization Protocol Start->CheckRecrystallization CheckChromatography Review Chromatography Protocol Start->CheckChromatography SolventIssue Suboptimal Solvent System? CheckRecrystallization->SolventIssue ColumnOverload Column Overloaded? CheckChromatography->ColumnOverload CoolingIssue Cooling Rate Too Fast? SolventIssue->CoolingIssue No OptimizeSolvent Optimize Solvent System SolventIssue->OptimizeSolvent Yes ControlCooling Implement Gradual Cooling CoolingIssue->ControlCooling Yes End End: High Purity Product CoolingIssue->End No OptimizeSolvent->End ControlCooling->End EluentIssue Improper Eluent Gradient? ColumnOverload->EluentIssue No ReduceLoading Reduce Sample Load ColumnOverload->ReduceLoading Yes OptimizeEluent Optimize Eluent Gradient EluentIssue->OptimizeEluent Yes EluentIssue->End No ReduceLoading->End OptimizeEluent->End

Caption: Troubleshooting workflow for low purity of this compound.

ExperimentalWorkflow Start Start: Crude Product Dissolution Dissolve in Hot Solvent Start->Dissolution Cooling Gradual Cooling to 0-5°C Dissolution->Cooling Filtration Filter Crystals Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying End End: Purified Product Drying->End

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four prominent synthetic methods for obtaining ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The methods evaluated are the Ullmann Condensation, Perkin Rearrangement, Sonogashira Coupling, and Wittig Reaction. This analysis focuses on providing a clear, data-driven comparison of these routes, including detailed experimental protocols, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsReported YieldReaction TimeTemperatureAdvantagesDisadvantages
Ullmann Condensation 2-Hydroxy-3-methoxybenzaldehyde, Diethyl bromomalonateCuI, Cs₂CO₃High (estimated)12-24 h80-120 °CHigh yield, readily available starting materialsLong reaction times, use of copper catalyst
Perkin Rearrangement 7-Methoxy-3-bromocoumarinNaOH, EthanolHigh (>90%)[1]5 min (microwave)79 °C[1]Very fast, high yield, simple reagentsRequires synthesis of the bromocoumarin precursor
Sonogashira Coupling 2-Iodo-6-methoxyphenol, Ethyl propiolatePd catalyst, CuI, BaseGood to Excellent[2]2-12 hRoom temp. to 100 °CVersatile, one-pot potential, mild conditionsRequires handling of alkynes, catalyst cost
Wittig Reaction 2-Hydroxy-3-methoxybenzaldehyde derivative, (Triphenylphosphoranylidene)acetic acid ethyl esterStrong baseModerate to Good8-24 hRefluxWell-established, reliableMulti-step preparation of the phosphonium salt, stoichiometric phosphine oxide waste

Method 1: Ullmann Condensation

The Ullmann condensation provides a direct and often high-yielding route to the benzofuran ring system. This method involves the copper-catalyzed reaction of a phenol with a β-keto ester or a related derivative. For the synthesis of this compound, a plausible approach is the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl bromomalonate.

Logical Workflow

Ullmann_Condensation start 2-Hydroxy-3-methoxybenzaldehyde + Diethyl bromomalonate reaction Ullmann Condensation (CuI, Cs₂CO₃, Solvent) start->reaction intermediate Cyclization & Aromatization reaction->intermediate product This compound intermediate->product

Ullmann Condensation Pathway
Experimental Protocol

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMF or dioxane), add diethyl bromomalonate (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Perkin Rearrangement

The Perkin rearrangement offers a highly efficient and rapid synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. The resulting carboxylic acid can then be esterified to yield the target ethyl ester.

Logical Workflow

Perkin_Rearrangement start 7-Methoxy-3-bromocoumarin rearrangement Perkin Rearrangement (NaOH, EtOH, Microwave) start->rearrangement acid 7-Methoxybenzofuran-2-carboxylic acid rearrangement->acid esterification Esterification (EtOH, H₂SO₄) acid->esterification product This compound esterification->product

Perkin Rearrangement Pathway
Experimental Protocol

Step 1: Perkin Rearrangement [1]

  • In a microwave reactor vessel, dissolve 7-methoxy-3-bromocoumarin (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Irradiate the mixture in a microwave reactor at 300W for 5 minutes at 79 °C.[1]

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 7-methoxybenzofuran-2-carboxylic acid.

Step 2: Esterification

  • Suspend the 7-methoxybenzofuran-2-carboxylic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Method 3: Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of benzofuran synthesis, it is often employed in a one-pot domino reaction where a Sonogashira coupling is followed by an intramolecular cyclization. This approach allows for the efficient construction of the benzofuran core from readily available starting materials.

Logical Workflow

Sonogashira_Coupling start 2-Iodo-6-methoxyphenol + Ethyl propiolate coupling Sonogashira Coupling (Pd catalyst, CuI, Base) start->coupling intermediate Coupled Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product

Sonogashira Coupling Pathway
Experimental Protocol

  • To a degassed solution of 2-iodo-6-methoxyphenol (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent (e.g., triethylamine or a mixture of DMF and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (0.04 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-12 hours, monitoring by TLC.

  • Once the Sonogashira coupling is complete, the reaction can be heated to a higher temperature (e.g., 80-100 °C) to promote the intramolecular cyclization. In some cases, the cyclization occurs spontaneously.

  • After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain this compound.

Method 4: Wittig Reaction

The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. An intramolecular Wittig reaction can be cleverly employed to construct the furan ring of the benzofuran system. This typically involves the preparation of a phosphonium salt from a salicylaldehyde derivative, which is then treated with a base to generate the ylide that undergoes intramolecular cyclization.

Logical Workflow

Wittig_Reaction start 2-Hydroxy-3-methoxybenzaldehyde protection O-Alkylation with Ethyl bromoacetate start->protection phosphonium Formation of Phosphonium Salt (PPh₃) protection->phosphonium ylide Ylide Formation (Base) phosphonium->ylide cyclization Intramolecular Wittig Reaction ylide->cyclization product This compound cyclization->product

Intramolecular Wittig Reaction Pathway
Experimental Protocol

Step 1: O-Alkylation

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).

  • Stir the mixture at room temperature or with gentle heating for 4-8 hours until the starting material is consumed (TLC).

  • Filter off the inorganic salts and concentrate the filtrate to obtain the crude O-alkylated product.

Step 2: Phosphonium Salt Formation

  • Dissolve the crude O-alkylated product from Step 1 in a suitable solvent (e.g., toluene or acetonitrile).

  • Add triphenylphosphine (1.1 eq) and heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

Step 3: Intramolecular Wittig Reaction

  • Suspend the phosphonium salt in a suitable solvent (e.g., THF or toluene).

  • Add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C and then allow the mixture to warm to room temperature or heat to reflux for 8-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including available equipment, desired scale, cost considerations, and time constraints.

  • The Ullmann Condensation offers a straightforward approach with potentially high yields from readily available starting materials, but it is hampered by long reaction times.

  • The Microwave-Assisted Perkin Rearrangement is an exceptionally fast and high-yielding method, making it ideal for rapid synthesis, provided the starting bromocoumarin is accessible.

  • The Sonogashira Coupling provides a versatile and efficient one-pot route with mild reaction conditions, although the cost of the palladium catalyst may be a consideration for large-scale synthesis.

  • The Wittig Reaction is a well-established and reliable method, but it involves a multi-step sequence and generates a stoichiometric amount of triphenylphosphine oxide as a byproduct.

For rapid, high-yield synthesis on a laboratory scale, the microwave-assisted Perkin rearrangement appears to be the most promising route. For versatility and one-pot efficiency, the Sonogashira coupling presents a strong alternative. The Ullmann condensation remains a viable, albeit slower, option. The Wittig reaction is a classic approach that may be favored if the necessary intermediates are already in hand.

References

A Comparative Guide to the Biological Activity of Benzofuran Derivatives: Highlighting Ethyl 7-Methoxybenzofuran-2-Carboxylate as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide array of pharmacological properties, including neuroprotective, antioxidant, anticancer, and anti-inflammatory activities. This guide provides a comparative overview of the biological activity of various benzofuran derivatives, with a special focus on the significance of ethyl 7-methoxybenzofuran-2-carboxylate as a versatile starting material for the synthesis of potent therapeutic agents.

While direct quantitative data on the biological activity of this compound itself is limited in publicly available research, its utility as a key building block is well-documented.[1] The methoxy and ethyl carboxylate groups at the 7- and 2-positions, respectively, offer reactive handles for structural modification, enabling the generation of diverse libraries of benzofuran-based compounds with enhanced biological profiles.

Comparative Biological Activity of Benzofuran Derivatives

The following table summarizes the biological activities of several benzofuran derivatives, showcasing the therapeutic potential unlocked from the core benzofuran structure. The data presented is derived from various in vitro studies.

CompoundBiological ActivityAssayIC50 Value (µM)Reference
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativesNeuroprotection (against NMDA-induced excitotoxicity)Neuronal Cell Viability AssayVaries with substitution (some comparable to memantine at 30 µM)[2]
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (compound 1j )AntioxidantDPPH Radical ScavengingModerate activity[2]
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (compound 1j )AntioxidantLipid Peroxidation InhibitionAppreciable activity[2]
N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamideAnticancerMTT Assay (HCC cells)-[3]
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivativesAnticancerMTT Assay (various cancer cell lines)Varies with substitution[4]
Thiazoline-tetralin derivatives with benzofuran moietyAnticancerMTT Assay (MCF-7, A549, etc.)7.84 - 55.88[5]
Coumarin–benzofuran hybridsAcetylcholinesterase (AChE) InhibitionEllman's MethodSub-micromolar range[6]
Tacrine–benzofuran hybridsAcetylcholinesterase (AChE) InhibitionEllman's MethodSub-micromolar range[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE by quantifying the formation of a yellow-colored product.[7][8][9]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) in deionized water

  • Acetylcholinesterase (AChE) solution

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[7]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage inhibition is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] * 100

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[2][6][10]

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid, BHT)

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[6][10]

  • Measurement: Measure the absorbance of each well at 517 nm.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentrations.[2]

Neuroprotection Assay against NMDA-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by N-methyl-D-aspartate (NMDA), an excitotoxic agent.[2][11][12]

Materials:

  • Primary cultured neurons (e.g., rat cortical neurons)

  • Neurobasal medium supplemented with B27 and glutamine

  • NMDA solution

  • Test compounds

  • Cell viability assay reagent (e.g., MTT, LDH assay kit)

  • Multi-well culture plates

Procedure:

  • Cell Culture: Plate primary neurons in multi-well plates and culture until mature.

  • Treatment: Pre-incubate the neurons with various concentrations of the test compound for a specific duration.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of NMDA for a defined period.

  • Washout and Recovery: Remove the NMDA-containing medium and replace it with fresh medium containing the test compound.

  • Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using a standard cell viability assay.

  • Data Analysis: Compare the viability of neurons treated with the test compound and NMDA to those treated with NMDA alone to determine the neuroprotective effect.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCI) mix Mix Reagents and Samples in 96-well plate reagents->mix samples Prepare Samples (AChE, Inhibitors) samples->mix incubate Pre-incubate (10 min @ 25°C) mix->incubate start_reaction Initiate Reaction (Add ATCI) incubate->start_reaction measure Measure Absorbance (412 nm, kinetic) start_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Caption: Simplified NMDA Receptor Signaling in Neuroprotection and Excitotoxicity.[13]

References

A Comparative Spectroscopic Analysis of Ethyl 7-Methoxybenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of ethyl 7-methoxybenzofuran-2-carboxylate and its derivatives. Benzofuran scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for the development of novel therapeutic agents. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a series of these compounds, offering a baseline for comparison and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives with various substitutions on the benzofuran ring. This comparative data is essential for identifying and characterizing new analogues.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-3H-4H-5H-6-OCH₃-OCH₂CH₃-OCH₂CH₃Reference
This compound7.63 (s)7.08-7.33 (m)7.08-7.33 (m)7.08-7.33 (m)3.95 (s)4.45 (q, J=7.2 Hz)1.44 (t, J=7.2 Hz)
Ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate7.53 (s)7.42 (d, J=2.0 Hz)-7.21 (d, J=2.0 Hz)4.01 (s)4.45 (q, J=7.1 Hz)1.43 (t, J=7.1 Hz)
Ethyl 5,7-dichlorobenzofuran-2-carboxylate*7.58 (s)7.71 (d, J=2.0 Hz)-7.49 (d, J=2.0 Hz)-4.47 (q, J=7.1 Hz)1.44 (t, J=7.1 Hz)
Ethyl 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylate7.35 (s)6.85 (d, J=2.5 Hz)-6.79 (d, J=2.5 Hz)3.93 (s)4.40 (q, J=7.1 Hz)1.41 (t, J=7.1 Hz)

Note: This derivative lacks the 7-methoxy group, but is included for comparison of the effect of halo-substitution.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aC=O-OCH₃-OCH₂CH₃-OCH₂CH₃Reference
Ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate146.4115.3128.8117.8116.5114.7146.2145.8159.456.762.014.5
Ethyl 5,7-dichlorobenzofuran-2-carboxylate146.9116.0129.0129.5120.3127.3121.2149.2159.0-62.314.5
Ethyl 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylate148.1110.8129.1102.8143.1100.2145.2141.5159.956.461.614.6

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹) Key AbsorptionsMS (m/z) [M]⁺Reference
This compound~3400-2525 (broad, O-H of carboxylic acid impurity), 1690 (C=O)192 (for the carboxylic acid)
Ethyl 5-bromo-7-methoxybenzofuran

Validating the Structure of Synthesized Ethyl 7-Methoxybenzofuran-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. By comparing expected analytical data with experimental results from two common synthetic routes, researchers can confidently ascertain the structure and purity of their synthesized product.

Structural Elucidation and Data Comparison

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented below. These values should be compared against the data obtained from the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyExpected ValueAlternative Synthesis Batch (Expected)
Molecular FormulaC₁₂H₁₂O₄[1]C₁₂H₁₂O₄
Molecular Weight220.22 g/mol [1]220.22 g/mol
Melting Point85-90 °C[1]83-93 °C[2]
AppearanceYellowish crystals[1]White to pale yellow powder[2]
¹H NMR (CDCl₃, 400 MHz) PredictedPredicted
δ (ppm)~7.4 (d, 1H), ~7.2 (t, 1H), ~6.9 (d, 1H), ~7.1 (s, 1H), ~4.4 (q, 2H), ~4.0 (s, 3H), ~1.4 (t, 3H)~7.4 (d, 1H), ~7.2 (t, 1H), ~6.9 (d, 1H), ~7.1 (s, 1H), ~4.4 (q, 2H), ~4.0 (s, 3H), ~1.4 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) PredictedPredicted
δ (ppm)~160, ~148, ~145, ~128, ~125, ~115, ~112, ~105, ~62, ~56, ~14~160, ~148, ~145, ~128, ~125, ~115, ~112, ~105, ~62, ~56, ~14
IR (KBr, cm⁻¹) ~1720 (C=O, ester), ~1620, ~1580 (C=C, aromatic), ~1280, ~1100 (C-O)~1720 (C=O, ester), ~1620, ~1580 (C=C, aromatic), ~1280, ~1100 (C-O)
Mass Spectrum (EI) m/z 220 (M⁺)m/z 220 (M⁺)

Experimental Workflow for Synthesis and Validation

The successful synthesis and validation of this compound involves a systematic workflow, from the initial reaction to the final structural confirmation.

experimental_workflow Experimental Workflow: Synthesis and Validation cluster_synthesis Synthesis cluster_validation Structure Validation start Starting Materials (e.g., 2-hydroxy-3-methoxybenzaldehyde) reaction Chemical Reaction (e.g., Perkin or Williamson Synthesis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Synthesized Product purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Data Comparison with Literature nmr->comparison ir->comparison ms->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization are crucial for reproducibility and accurate comparison.

Synthesis Method 1: Perkin-Type Condensation

This common method involves the condensation of a substituted salicylaldehyde with an α-haloester in the presence of a base.

  • Reaction Setup: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.5 eq).

  • Addition of Reagent: Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound.

Alternative Synthesis Method 2: Intramolecular Williamson Ether Synthesis

An alternative approach involves the formation of the furan ring via an intramolecular Williamson ether synthesis.

  • Starting Material Preparation: Synthesize a suitable precursor, such as an ethyl ester with a phenolic hydroxyl group and a side chain containing a good leaving group.

  • Cyclization Reaction: Treat the precursor with a base, such as sodium ethoxide in ethanol, to facilitate an intramolecular nucleophilic substitution, leading to the closure of the furan ring.

  • Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Method 1 to isolate the final product.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Method: Utilize Electron Ionization (EI) mass spectrometry.

    • Analysis: Determine the molecular weight from the molecular ion peak (M⁺) and analyze the fragmentation pattern for further structural confirmation.

By following these protocols and comparing the obtained data with the established values, researchers can confidently validate the successful synthesis of this compound.

References

A Comparative Guide to the Efficacy of Benzofuran Analogs: Bridging In Vitro Cytotoxicity and In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of ethyl 7-methoxybenzofuran-2-carboxylate, in particular, have garnered significant interest for their potential as anticancer agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative benzofuran-2-carboxylate analogs and other structurally related benzofuran derivatives, supported by experimental data from peer-reviewed studies. Our focus is to present a clear, data-driven overview to inform preclinical research and drug development efforts.

In Vitro Efficacy: Cytotoxicity Against Cancer Cell Lines

The initial assessment of potential anticancer compounds typically involves evaluating their cytotoxic effects on various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

Below is a summary of the in vitro cytotoxicity of several benzofuran derivatives against a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Shikonin-benzofuran conjugate 75c MDA-MB-231 (Breast)Data not specifiedShikonin>10
Shikonin-benzofuran conjugate 75f HepG2 (Liver)Data not specifiedShikonin>10
Shikonin-benzofuran conjugate 75i HCT116 (Colon)Data not specifiedShikonin>10
Compound 12 (a benzofuran derivative) SiHa (Cervical)1.10Combretastatin A-41.76
HeLa (Cervical)1.06Combretastatin A-41.86
Compound 16b (a 3-methylbenzofuran derivative) A549 (Lung)1.48Staurosporine1.52
Compound S6 HeLa (Cervical)Most sensitiveNot specified-
HepG2 (Liver)Most sensitiveNot specified-
SW620 (Colon)Most sensitiveNot specified-

Table 1: In Vitro Cytotoxicity of Selected Benzofuran Analogs. This table summarizes the IC50 values of various benzofuran derivatives against different cancer cell lines, demonstrating their potent antiproliferative activities.

Many of the shikonin-benzofuran substrates exhibited promising antiproliferation activities against the tested cancer cell lines when compared to shikonin alone.[1] The benzofuran derivative known as compound 12 was identified as a potent inhibitor of cervical cancer cells, with IC50 values of 1.10 and 1.06 μM against SiHa and HeLa cells, respectively.[1] The 3-methylbenzofuran derivative 16b showed significant antiproliferative activity against the A549 lung cancer cell line with an IC50 of 1.48 μM.[1] A small-molecule benzofuran derivative, S6, was found to be highly cytotoxic to HeLa, HepG2, and SW620 cell lines.[2]

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

While in vitro studies are crucial for initial screening, in vivo models are essential to evaluate the therapeutic potential of a compound in a whole organism. These studies provide insights into a compound's pharmacokinetics, tolerability, and overall antitumor efficacy.

The following table summarizes the in vivo anticancer efficacy of a representative benzofuran derivative in a murine xenograft model.

Treatment GroupDose and Route of AdministrationTumor Growth Inhibition (%)Pathological Alteration Reversal
Compound S6 Not specifiedSignificant suppressionNot specified
Hybrid Molecule (Coumarin-Quinolinone) Not specifiedPotent antitumor effectNullified most pathological alterations

Table 2: In Vivo Anticancer Efficacy of a Benzofuran Derivative. This table presents the in vivo efficacy of a benzofuran derivative in a xenograft model, highlighting its ability to suppress tumor growth.

In vivo studies have demonstrated that some benzofuran derivatives can significantly inhibit lung tumor growth.[1] The administration of compound S6 led to the suppression of liver cancer QGY-7401 xenograft tumors in nude mice.[2] Another study on a hybrid molecule containing coumarin and quinolinone showed a potential antitumor effect against EAC cells in mice, reversing most of the pathological alterations induced by the cancer cells.[3]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the in vitro and in vivo efficacy of the benzofuran analogs discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

In Vivo Xenograft Model

Xenograft models are commonly used to evaluate the anticancer efficacy of compounds in vivo.

  • Cell Implantation: Human cancer cells (e.g., QGY-7401) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the benzofuran analog or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of new drugs. Some benzofuran derivatives have been found to exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival.

For instance, the benzofuran derivative S6 has been identified as a novel inhibitor of Aurora B kinase.[2] Aurora B is a key mitotic kinase that is often overexpressed in cancer cells and plays a critical role in chromosome segregation and cytokinesis.[2] Inhibition of Aurora B leads to defects in mitosis and ultimately induces apoptosis in cancer cells.

G Mechanism of Action of Benzofuran Derivative S6 S6 Benzofuran Derivative (S6) AuroraB Aurora B Kinase S6->AuroraB Inhibition Mitosis Mitotic Progression S6->Mitosis Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation PhosphoHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->PhosphoHistoneH3 PhosphoHistoneH3->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Aberrant Mitosis Leads to

Caption: Proposed mechanism of action for the benzofuran derivative S6.

The diagram above illustrates how the benzofuran derivative S6 inhibits Aurora B kinase, leading to a downstream reduction in the phosphorylation of Histone H3. This disruption of a key mitotic event ultimately results in the inhibition of mitotic progression and the induction of apoptosis in cancer cells.

G Experimental Workflow: In Vitro to In Vivo cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Synthesis of Benzofuran Analogs b In Vitro Cytotoxicity Screening (e.g., MTT Assay) a->b c IC50 Determination b->c d Lead Compound Selection c->d Promising Candidates e Xenograft Model Development d->e f In Vivo Efficacy Studies e->f g Tumor Growth Inhibition Analysis f->g

Caption: A generalized workflow from in vitro screening to in vivo evaluation.

This workflow diagram outlines the logical progression from the synthesis of benzofuran analogs to their initial in vitro screening for cytotoxicity. Promising candidates with potent activity are then selected for more comprehensive in vivo efficacy studies in animal models to assess their therapeutic potential.

Conclusion

The available data strongly suggest that benzofuran-2-carboxylate analogs and related benzofuran derivatives represent a promising class of compounds for the development of novel anticancer agents. The potent in vitro cytotoxicity observed against a range of cancer cell lines, coupled with the significant in vivo tumor growth inhibition demonstrated by lead candidates, underscores their therapeutic potential. Future research should focus on elucidating the structure-activity relationships within this class of compounds to optimize their efficacy and safety profiles, as well as further exploring their mechanisms of action to identify novel therapeutic targets.

References

A Comparative Analysis of Reaction Mechanisms for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of three prominent reaction mechanisms for the synthesis of benzofurans: the Perkin Rearrangement, the Intramolecular Wittig Reaction, and the Palladium-Catalyzed Sonogashira Coupling. Benzofuran and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making the efficient and versatile synthesis of these compounds a significant area of research. This document outlines the detailed experimental protocols, presents quantitative data on substrate scope and yields, and provides mechanistic diagrams to facilitate a clear comparison of these methodologies.

Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction typically proceeds via a base-catalyzed ring contraction. Modern adaptations of this reaction often utilize microwave irradiation to significantly reduce reaction times and improve yields.[1]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement[1]

A mixture of the respective 3-bromocoumarin (0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.503 mmol) is placed in a microwave vessel. The vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79°C with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then dissolved in a minimal amount of water and acidified with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford the corresponding benzofuran-2-carboxylic acid.

Data Presentation: Substrate Scope and Yields
Entry3-Bromocoumarin DerivativeProduct (Benzofuran-2-carboxylic acid)Yield (%)
13-Bromo-6,7-dimethoxy-4-methylcoumarin5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid99
23-Bromo-7-hydroxy-4-methylcoumarin6-Hydroxy-3-methylbenzofuran-2-carboxylic acid98
33-Bromo-6-chloro-4-methylcoumarin5-Chloro-3-methylbenzofuran-2-carboxylic acid95
43-BromocoumarinBenzofuran-2-carboxylic acid97
Reaction Mechanism

The Perkin rearrangement is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of the 3-halocoumarin, leading to the opening of the pyrone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic substitution to displace the halide, forming the furan ring and yielding the benzofuran-2-carboxylate, which is subsequently protonated upon acidification.

Perkin_Rearrangement cluster_perkin Perkin Rearrangement 3-Halocoumarin 3-Halocoumarin Hydroxide_Attack Ring Opening 3-Halocoumarin->Hydroxide_Attack OH⁻ Phenoxide_Intermediate Phenoxide Intermediate Hydroxide_Attack->Phenoxide_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Phenoxide_Intermediate->Intramolecular_Cyclization -X⁻ Benzofuran-2-carboxylate Benzofuran-2-carboxylate Intramolecular_Cyclization->Benzofuran-2-carboxylate Protonation Acidification Benzofuran-2-carboxylate->Protonation H⁺ Benzofuran-2-carboxylic_Acid Benzofuran-2-carboxylic_Acid Protonation->Benzofuran-2-carboxylic_Acid

Caption: Mechanism of the Perkin Rearrangement.

Intramolecular Wittig Reaction for 2-Arylbenzofuran Synthesis

The intramolecular Wittig reaction provides a versatile route to 2-substituted benzofurans. This method involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acid chloride to form a key phosphorane intermediate, which then undergoes an intramolecular cyclization.

Experimental Protocol: Intramolecular Wittig Reaction[2]

A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and the appropriate benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours. After cooling, the precipitate of triethylammonium bromide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (hexane/EtOAc, 9:1) to yield the desired 2-arylbenzofuran.

Data Presentation: Substrate Scope and Yields[2]
EntryR in Benzoyl ChlorideProduct (2-Arylbenzofuran)Yield (%)
1H2-Phenylbenzofuran88
24-OMe2-(4-Methoxyphenyl)benzofuran30
34-NO₂2-(4-Nitrophenyl)benzofuran75

Note: In some cases, the formation of a 3-benzoyl-2-phenylbenzofuran byproduct was observed.[2]

Reaction Mechanism

The reaction proceeds through the formation of an o-acyloxybenzyltriphenylphosphonium salt from the reaction of the phosphonium salt with the acid chloride. Deprotonation by a base generates a phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction with the ester carbonyl to form a four-membered oxaphosphetane intermediate, which subsequently collapses to afford the benzofuran and triphenylphosphine oxide.

Wittig_Reaction cluster_wittig Intramolecular Wittig Reaction Phosphonium_Salt o-Hydroxybenzyl- triphenylphosphonium Salt Acylation Acylation Phosphonium_Salt->Acylation RCOCl, Et₃N Acyloxy_Intermediate o-Acyloxybenzyl Phosphonium Salt Acylation->Acyloxy_Intermediate Deprotonation Deprotonation Acyloxy_Intermediate->Deprotonation Et₃N Ylide_Formation Phosphorus Ylide Deprotonation->Ylide_Formation Intramolecular_Wittig Intramolecular Wittig Reaction Ylide_Formation->Intramolecular_Wittig Oxaphosphetane Oxaphosphetane Intermediate Intramolecular_Wittig->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Benzofuran Benzofuran Elimination->Benzofuran TPPO Triphenylphosphine Oxide Elimination->TPPO

Caption: Mechanism of the Intramolecular Wittig Reaction.

Palladium-Catalyzed Sonogashira Coupling for 2,3-Disubstituted Benzofuran Synthesis

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that has been adapted for the efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans. This methodology involves the coupling of a 2-iodophenol, a terminal alkyne, and an aryl iodide.[3][4]

Experimental Protocol: One-Pot, Three-Component Sonogashira Coupling[3]

To a microwave vial is added 2-iodophenol (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (3 mol %), and CuI (2 mol %). The vial is sealed, evacuated, and backfilled with argon. Triethylamine is added, and the mixture is stirred at room temperature for 10 minutes. The aryl iodide (1.2 equiv) is then added, and the reaction mixture is subjected to microwave irradiation at 120°C for 30-60 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the 2,3-disubstituted benzofuran.

Data Presentation: Substrate Scope and Yields[3]
Entry2-IodophenolTerminal AlkyneAryl IodideProduct (2,3-Disubstituted Benzofuran)Yield (%)
12-IodophenolPhenylacetylene4-Iodoanisole2-Phenyl-3-(4-methoxyphenyl)benzofuran91
22-Iodo-4-methylphenolPhenylacetylene4-Iodobenzonitrile5-Methyl-2-phenyl-3-(4-cyanophenyl)benzofuran85
32-Iodophenol1-Hexyne4-Iodoanisole2-Butyl-3-(4-methoxyphenyl)benzofuran78
42-IodophenolPhenylacetylene1-Iodo-4-nitrobenzene2-Phenyl-3-(4-nitrophenyl)benzofuran82
Reaction Mechanism

The catalytic cycle begins with the Sonogashira coupling of the 2-iodophenol and the terminal alkyne, catalyzed by palladium and copper, to form a 2-alkynylphenol intermediate. This is followed by a palladium-catalyzed cross-coupling of the 2-alkynylphenol with the aryl iodide. The resulting intermediate then undergoes an intramolecular hydroalkoxylation (cyclization) to furnish the 2,3-disubstituted benzofuran.

Sonogashira_Coupling cluster_sonogashira One-Pot Sonogashira Coupling 2-Iodophenol 2-Iodophenol Sonogashira_Coupling Sonogashira Coupling 2-Iodophenol->Sonogashira_Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Sonogashira_Coupling Pd(0), Cu(I), Et₃N Aryl_Iodide Aryl_Iodide Palladium_Coupling Pd-Catalyzed Coupling Aryl_Iodide->Palladium_Coupling Pd(0) 2-Alkynylphenol 2-Alkynylphenol Intermediate Sonogashira_Coupling->2-Alkynylphenol 2-Alkynylphenol->Palladium_Coupling Coupled_Intermediate Coupled Intermediate Palladium_Coupling->Coupled_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Coupled_Intermediate->Intramolecular_Cyclization Benzofuran Benzofuran Intramolecular_Cyclization->Benzofuran

Caption: Mechanism of the One-Pot Sonogashira Coupling.

References

Benchmarking Ethyl 7-Methoxybenzofuran-2-Carboxylate Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of ethyl 7-methoxybenzofuran-2-carboxylate against established inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer. While direct inhibitory data for this compound is not extensively available in public literature, its structural similarity to known benzofuran-based SIRT2 inhibitors suggests it is a promising candidate for investigation. This document outlines the necessary experimental framework to perform a direct comparison.

Introduction to this compound and SIRT2 Inhibition

This compound belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] Recent studies have highlighted the potential of benzofuran scaffolds in the design of selective SIRT2 inhibitors.[2]

SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases. It plays a crucial role in various cellular processes, including cell cycle regulation and microtubule dynamics. Dysregulation of SIRT2 activity has been linked to the pathogenesis of cancer and neurodegenerative disorders.[3] As such, the development of potent and selective SIRT2 inhibitors is a significant area of therapeutic research.

This guide will compare the performance of structurally related benzofuran derivatives and established SIRT2 inhibitors, providing a basis for the evaluation of this compound.

Comparative Analysis of SIRT2 Inhibitors

The following table summarizes the inhibitory activity of known SIRT2 inhibitors and related benzofuran compounds. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the SIRT2 enzyme by 50%.

Table 1: Comparison of IC50 Values for SIRT2 Inhibitors

CompoundTypeSIRT2 IC50 (µM)Selectivity Notes
AGK2 Known Inhibitor3.5Selective over SIRT1 and SIRT3.[4][5]
AK-7 Known Inhibitor15.5Brain-permeable and selective for SIRT2.[6]
SirReal2 Known Inhibitor0.140Potent and selective SIRT2 inhibitor.[6]
Tenovin-6 Known Inhibitor9 - 15.32Inhibits both SIRT1 and SIRT2.[3][7]
Benzofuran Derivative 7e Related Compound3.81Selective for SIRT2 over SIRT1 and SIRT3.[3]
This compound Test Compound To Be Determined Proposed for evaluation

Experimental Protocols

To benchmark this compound, a standardized in vitro SIRT2 inhibition assay should be performed. The following protocol outlines a common fluorometric method.

SIRT2 Fluorometric Inhibition Assay

This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. The inhibition of this reaction by a test compound results in a decrease in the fluorescent signal.

Materials and Reagents:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and nicotinamide)

  • Test compound (this compound) and known inhibitors dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and known inhibitors in assay buffer. The final DMSO concentration should not exceed 1%. Prepare working solutions of SIRT2 enzyme, NAD+, and the fluorogenic substrate in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • 20 µL of assay buffer

    • 10 µL of the test compound or known inhibitor solution (or DMSO for control)

    • 10 µL of SIRT2 enzyme solution

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of a pre-mixed solution of NAD+ and the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Development: Add 50 µL of the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[8][9]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (DMSO) and plot the results to determine the IC50 value.

Visualizing Experimental and Signaling Pathways

To further clarify the experimental workflow and the targeted biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, NAD+, Test Compounds) serial_dil Perform Serial Dilutions of Test Compounds prep_reagents->serial_dil add_reagents Add Reagents to 96-well Plate serial_dil->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate/NAD+ pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Developer incubate_reaction->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 G SIRT2 SIRT2 Deacetylated_Substrate Deacetylated α-tubulin SIRT2->Deacetylated_Substrate Deacetylation NAM Nicotinamide SIRT2->NAM Inhibitor This compound (or Known Inhibitor) Inhibitor->SIRT2 Inhibition Acetylated_Substrate Acetylated α-tubulin Acetylated_Substrate->SIRT2 Cellular_Effects Downstream Cellular Effects (e.g., Microtubule Stability) Deacetylated_Substrate->Cellular_Effects NAD NAD+ NAD->SIRT2

References

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 7-methoxybenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class, a scaffold present in many biologically active molecules. As with any compound under investigation for potential therapeutic applications, establishing its selectivity and understanding its off-target interactions are critical steps in early-stage drug development. A thorough cross-reactivity profile helps to anticipate potential side effects, elucidate mechanisms of toxicity, and provide a more complete understanding of the compound's biological activity.

This guide provides a framework for evaluating the cross-reactivity of this compound. Due to a lack of publicly available cross-reactivity data for this specific compound, this document presents a comparative analysis based on standard industry practices for profiling compounds of this nature. It includes recommended experimental protocols, hypothetical data tables for comparison with alternative compounds, and workflows for a comprehensive selectivity assessment.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is required to assess the selectivity of a lead compound. The workflow begins with the primary target assay, followed by screening against a panel of related targets (e.g., other kinases, receptors in the same family). Finally, a broad liability panel is used to identify potential off-target interactions that could lead to adverse effects.

G cluster_0 Phase 1: Primary & Secondary Screening cluster_1 Phase 2: Broad Liability Profiling cluster_2 Phase 3: Hit Validation & Follow-up A Compound of Interest (this compound) B Primary Target Assay (e.g., Kinase Activity Assay) A->B Determine IC50/Ki C Selectivity Panel (e.g., Related Kinases) B->C Assess on-target selectivity D Broad Pharmacology Screen (e.g., SafetyScreen44 Panel) C->D Screen at high concentration E Identify Off-Target Hits (>50% inhibition at 10 µM) D->E F Dose-Response Assays (Determine IC50 for off-targets) E->F Validate hits G Cell-Based Functional Assays F->G Confirm cellular activity H Risk Assessment (Therapeutic Window Analysis) G->H

Caption: A typical workflow for assessing compound selectivity and off-target effects.

Comparative Data Analysis

To provide context, the following tables present hypothetical cross-reactivity data for this compound ("Compound A") against a panel of kinases and a standard safety pharmacology panel. This data is compared with two hypothetical alternative benzofuran-based compounds ("Alternative B" and "Alternative C") to illustrate how such data would be evaluated.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound A (Hypothetical)Alternative B (Hypothetical)Alternative C (Hypothetical)
Target Kinase 1 95.2 92.1 88.5
Kinase 215.345.65.1
Kinase 38.133.22.4
Kinase 422.568.910.3
Kinase 52.412.51.1
Kinase 655.875.425.7
Kinase 71.98.10.8

Data represents the mean percentage of inhibition from n=2 experiments. High inhibition values against non-target kinases suggest lower selectivity.

Table 2: Off-Target Liability Profile (% Inhibition at 10 µM)

Target ClassRepresentative TargetCompound A (Hypothetical)Alternative B (Hypothetical)Alternative C (Hypothetical)
GPCRhERG (IKr)12.165.78.3
GPCR5-HT2B Receptor48.255.115.4
Ion ChannelNav1.55.630.23.1
Ion ChannelCav1.22.118.91.5
Nuclear ReceptorEstrogen Receptor α1.54.30.9
TransporterSERT62.570.320.1

Data represents the mean percentage of inhibition from n=2 experiments. Inhibition >50% is typically considered a "hit" requiring further investigation.

Potential Off-Target Signaling Pathway

Off-target interactions can have significant physiological consequences. For example, inhibition of the serotonin transporter (SERT), identified as a hypothetical hit, can modulate serotonergic signaling. This could lead to unintended neurological or psychiatric side effects. The diagram below illustrates this potential off-target interaction.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT SERT Transporter Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding SynapticCleft Synaptic Cleft Signaling Downstream Signaling Receptor->Signaling Compound This compound (Hypothetical Off-Target Action) Compound->SERT Inhibition

Safety Operating Guide

Proper Disposal of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of ethyl 7-methoxybenzofuran-2-carboxylate are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational and disposal plan for researchers, scientists, and professionals in drug development. Given the limited specific data on this compound's hazards, a cautious approach, treating it as potentially hazardous waste, is strongly recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, the safety protocols for handling benzofuran derivatives and other potentially hazardous chemicals should be strictly followed. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[1]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if dusts are generated.To prevent inhalation of the compound.

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area.

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent may help to minimize airborne particles.

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal of Unused or Waste Material

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.

Primary Disposal Method:

The recommended method for the disposal of this compound is to transfer the waste to a licensed hazardous waste disposal facility.[2] Chemical incineration with an afterburner and scrubber is a suitable method for many organic compounds.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is cool, dry, and well-ventilated.[1]

    • Keep the waste container closed at all times, except when adding waste.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Do not attempt to transport hazardous waste yourself.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[3] This compound's environmental impact is not fully known, and it should not be released into the environment.[4]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have waste This compound is_contaminated Is the material contaminated or surplus? start->is_contaminated collect_waste Collect in a labeled, sealed, compatible container. is_contaminated->collect_waste Yes label_container Label as 'Hazardous Waste' and with the full chemical name. collect_waste->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs end_disposal Professional hazardous waste disposal. contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 7-Methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling ethyl 7-methoxybenzofuran-2-carboxylate, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.

Personal Protective Equipment (PPE)

While some suppliers do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate that it may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach to PPE is recommended.

Area of Protection Required PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or gogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against potential eye irritation from dust or splashes.[4]
Hand Protection Compatible chemical-resistant glovesTo prevent skin contact and potential irritation, wear appropriate protective gloves.[1][4]
Skin and Body Protection Laboratory coatA lab coat should be worn to prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when engineering controls are insufficient, when handling large quantities, or if dust is generated.[5][6] Use in a well-ventilated area is essential.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every step.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the supplier's label and safety data sheet (SDS) are present and legible.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Store in a locked cabinet or area to restrict access.[1][2]

3. Handling and Use:

  • All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid the formation of dust.[4]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling.[1][2]

4. Spill Management:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[4]

  • For small spills, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, closed container for disposal.[4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1][2] It is recommended to use a licensed professional waste disposal service.[6]

  • Environmental Precautions: Do not allow the chemical to be released into the environment.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Avoid Dust Formation Avoid Dust Formation Work in Ventilated Area->Avoid Dust Formation Handle Chemical Handle Chemical Avoid Dust Formation->Handle Chemical Clean Work Area Clean Work Area Handle Chemical->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose of Waste->Doff PPE & Wash Hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-methoxybenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-methoxybenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.